molecular formula C20H20FNO3S B12427351 Prasugrel-d3

Prasugrel-d3

カタログ番号: B12427351
分子量: 376.5 g/mol
InChIキー: DTGLZDAWLRGWQN-FIBGUPNXSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Prasugrel-d3 is a useful research compound. Its molecular formula is C20H20FNO3S and its molecular weight is 376.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C20H20FNO3S

分子量

376.5 g/mol

IUPAC名

[5-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] 2,2,2-trideuterioacetate

InChI

InChI=1S/C20H20FNO3S/c1-12(23)25-18-10-14-11-22(9-8-17(14)26-18)19(20(24)13-6-7-13)15-4-2-3-5-16(15)21/h2-5,10,13,19H,6-9,11H2,1H3/i1D3

InChIキー

DTGLZDAWLRGWQN-FIBGUPNXSA-N

異性体SMILES

[2H]C([2H])([2H])C(=O)OC1=CC2=C(S1)CCN(C2)C(C3=CC=CC=C3F)C(=O)C4CC4

正規SMILES

CC(=O)OC1=CC2=C(S1)CCN(C2)C(C3=CC=CC=C3F)C(=O)C4CC4

製品の起源

United States

Foundational & Exploratory

The Role of Prasugrel-d3 in Bioanalytical Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of Prasugrel-d3 in the bioanalytical research of Prasugrel, a potent antiplatelet agent. Specifically, it details its use as a stable isotope-labeled internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the precise quantification of Prasugrel and its metabolites in biological matrices.

Core Application: A Superior Internal Standard for Quantitative Bioanalysis

This compound, a deuterated form of Prasugrel, serves as an ideal internal standard in research, particularly in pharmacokinetic and bioequivalence studies. Its primary function is to ensure the accuracy and precision of the quantification of Prasugrel and its active metabolite, R-138727, in complex biological samples such as human plasma.

Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry. This is because their physicochemical properties are nearly identical to those of the analyte of interest. Consequently, they co-elute chromatographically and exhibit similar ionization efficiency in the mass spectrometer's ion source. This allows for the correction of variability that can be introduced during sample preparation, chromatography, and detection. While some studies have utilized other compounds as internal standards, the use of a deuterated analog like this compound or its deuterated active metabolite (e.g., R138727-MP-d4) is considered best practice for robust and reliable bioanalytical methods, as acknowledged in regulatory submissions.[1]

Quantitative Data from Bioanalytical Methods for Prasugrel Metabolites

The following tables summarize key quantitative parameters from various validated LC-MS/MS methods developed for the determination of Prasugrel's active metabolite, R-138727. While not all of these studies explicitly used this compound, the data provides a valuable reference for the performance of such assays.

Table 1: Linearity and Sensitivity of LC-MS/MS Methods for R-138727

Internal Standard UsedLinearity Range (ng/mL)Lower Limit of Quantification (LLOQ) (ng/mL)
Trandolapril1.0 - 500.121.0
Emtricitabine0.2 - 1200.2
Not Specified0.5 - 2500.5
Not Specified1 - 500 (inactive metabolites)1.0

Table 2: Precision and Accuracy of LC-MS/MS Methods for R-138727

Internal Standard UsedInter-day Accuracy (%)Inter-day Precision (% RSD)Intra-day Accuracy (%)Intra-day Precision (% RSD)Mean Recovery (%)
TrandolaprilNot ReportedNot ReportedNot ReportedNot Reported90.1 - 104.1
Emtricitabine95.2 - 102.23.9 - 9.695.2 - 102.23.9 - 9.6Not Reported
Not Specified-7.00 to 5.980.98 to 3.39Not ReportedNot ReportedNot Reported
Not Specified-10.5 to 12.5 (inactive metabolites)2.4 to 6.6 (inactive metabolites)Not ReportedNot ReportedNot Reported

Experimental Protocols: A Representative LC-MS/MS Method

While specific protocols using this compound are not extensively detailed in publicly available literature, a representative methodology can be constructed based on common practices in the field for the quantification of Prasugrel's active metabolite, R-138727, in human plasma. The use of this compound as an internal standard would be integrated into this workflow.

Sample Preparation with Derivatization

The active metabolite of Prasugrel, R-138727, contains a reactive thiol group, making it unstable. Therefore, a crucial step in the sample preparation is its immediate derivatization upon blood collection to ensure stability.[2][3]

  • Blood Collection: Collect whole blood into tubes containing an anticoagulant (e.g., EDTA).

  • Derivatization: Immediately after collection, add a solution of a derivatizing agent, such as N-ethylmaleimide or 2-bromo-3'-methoxyacetophenone, to the blood sample.[2][3] This agent reacts with the thiol group of R-138727, forming a stable derivative.

  • Internal Standard Spiking: Add a known concentration of the this compound internal standard solution to the plasma sample.

  • Protein Precipitation or Liquid-Liquid Extraction:

    • Protein Precipitation: Add a cold organic solvent (e.g., acetonitrile or methanol) to the plasma sample to precipitate proteins. Vortex and then centrifuge to separate the supernatant.

    • Liquid-Liquid Extraction: Add an immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether) to the plasma sample. Vortex to facilitate the transfer of the analyte and internal standard to the organic layer. Separate the organic layer.

  • Evaporation and Reconstitution: Evaporate the supernatant or the organic layer to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

Liquid Chromatography
  • Chromatographic Column: A reverse-phase C18 column is typically used for the separation.[3]

  • Mobile Phase: A common mobile phase consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution containing a buffer (e.g., ammonium formate or formic acid).[3]

  • Elution: Isocratic or gradient elution can be employed to achieve optimal separation of the analyte from other plasma components.

  • Flow Rate: A typical flow rate is in the range of 0.2 to 1.0 mL/min.

Tandem Mass Spectrometry
  • Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used.

  • Detection: A triple quadrupole mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion for the derivatized R-138727 and its corresponding product ion, as well as a precursor-product ion pair for the this compound internal standard. This highly selective detection method enhances the signal-to-noise ratio and reduces interferences.

Visualizations: Signaling Pathways and Experimental Workflows

Prasugrel Metabolic Pathway

Prasugrel is a prodrug that requires metabolic activation to exert its pharmacological effect. The following diagram illustrates the key steps in its biotransformation.

Prasugrel_Metabolism Prasugrel Metabolic Pathway Prasugrel Prasugrel (Prodrug) Thiolactone Thiolactone Metabolite (R-95913) Prasugrel->Thiolactone Intestinal Esterases (hCE2) ActiveMetabolite Active Metabolite (R-138727) Thiolactone->ActiveMetabolite CYP450 Enzymes (CYP3A4, CYP2B6) InactiveMetabolites Inactive Metabolites ActiveMetabolite->InactiveMetabolites Further Metabolism

Caption: Metabolic activation of the prodrug Prasugrel.

Experimental Workflow for Quantification of Prasugrel's Active Metabolite

The following diagram outlines the typical experimental workflow for the quantification of the active metabolite of Prasugrel (R-138727) in plasma samples using a stable isotope-labeled internal standard.

Experimental_Workflow Bioanalytical Workflow for R-138727 Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing BloodCollection 1. Blood Collection (with anticoagulant) Derivatization 2. Immediate Derivatization (e.g., with N-ethylmaleimide) BloodCollection->Derivatization Spiking 3. Spiking with This compound (Internal Standard) Derivatization->Spiking Extraction 4. Extraction (Protein Precipitation or LLE) Spiking->Extraction Evaporation 5. Evaporation Extraction->Evaporation Reconstitution 6. Reconstitution Evaporation->Reconstitution Injection 7. Injection into LC-MS/MS Reconstitution->Injection Separation 8. Chromatographic Separation Injection->Separation Detection 9. MS/MS Detection (MRM) Separation->Detection Quantification 10. Quantification (Analyte/IS Peak Area Ratio) Detection->Quantification

Caption: A typical bioanalytical workflow for R-138727.

References

An In-depth Technical Guide to the Synthesis and Isotopic Labeling of Prasugrel-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Prasugrel, with a specific focus on the preparation of its deuterated analog, Prasugrel-d3. This document details the synthetic pathways, experimental protocols, and analytical characterization necessary for the successful production and verification of this isotopically labeled compound.

Introduction to Prasugrel and Isotopic Labeling

Prasugrel is a potent antiplatelet agent belonging to the thienopyridine class of drugs. It is a prodrug that is metabolized in vivo to an active metabolite which irreversibly inhibits the P2Y12 adenosine diphosphate (ADP) receptor on platelets, thereby preventing platelet activation and aggregation. It is indicated for the reduction of thrombotic cardiovascular events in patients with acute coronary syndrome managed with percutaneous coronary intervention.

Isotopically labeled compounds, such as this compound, are invaluable tools in pharmaceutical research and development. The incorporation of deuterium (d), a stable isotope of hydrogen, allows for the use of the labeled compound as an internal standard in quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), for pharmacokinetic and metabolic studies. The deuterium label provides a distinct mass signature without significantly altering the chemical properties of the molecule.

Synthesis of this compound

The synthesis of this compound is achieved by introducing the deuterium atoms in the final stage of the synthesis of Prasugrel. This is accomplished by utilizing a deuterated acetylating agent to introduce the trideuterated acetyl group.

Synthetic Pathway

The most common synthetic route to Prasugrel involves the acylation of the key intermediate, 5-(2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one, with an acetylating agent. For the synthesis of this compound, a deuterated acetylating agent, such as acetyl-d3 chloride or acetic-d3 anhydride, is employed.

Prasugrel_d3_Synthesis cluster_0 Synthesis of Prasugrel Precursor cluster_1 Deuterated Acetylation Thienopyridine 5,6,7,7a-Tetrahydrothieno[3,2-c]pyridin-2(4H)-one Precursor 5-(2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)- 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one Thienopyridine->Precursor Base, Solvent Bromoketone 2-Bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone Bromoketone->Precursor Prasugrel_d3 This compound Precursor->Prasugrel_d3 Base, Solvent Deut_Acetyl Acetyl-d3 Chloride or Acetic-d3 Anhydride Deut_Acetyl->Prasugrel_d3

Figure 1: General synthetic pathway for this compound.

Experimental Protocols

The following protocols are based on established synthetic methods for Prasugrel and have been adapted for the synthesis of this compound.

Step 1: Synthesis of 5-(2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one (Prasugrel Precursor)

A detailed procedure for the synthesis of the non-deuterated precursor can be found in the literature.[1][2] Generally, it involves the N-alkylation of 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one with 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone in the presence of a base, such as potassium carbonate, in a suitable solvent like acetonitrile.

Step 2: Synthesis of this compound

To a solution of 5-(2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one in a suitable aprotic solvent (e.g., dichloromethane, acetonitrile, or N,N-dimethylformamide), a base (e.g., triethylamine or potassium carbonate) is added. The mixture is cooled in an ice bath, and a deuterated acetylating agent, such as acetyl-d3 chloride or acetic-d3 anhydride, is added dropwise. The reaction is stirred at a controlled temperature (e.g., 0-5 °C) for a specified period (typically 1-4 hours) until completion, as monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Upon completion, the reaction mixture is worked up by washing with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

Purification:

The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Isotopic Labeling

The isotopic labeling of Prasugrel with three deuterium atoms is achieved at the acetyl moiety. This is accomplished by using acetyl-d3 chloride or acetic-d3 anhydride as the acetylating agent in the final synthetic step.

Isotopic_Labeling Precursor Prasugrel Precursor (Non-labeled) Prasugrel_d3 This compound (Labeled Acetyl Group) Precursor->Prasugrel_d3 Acetylation Deut_Reagent Acetyl-d3 Chloride (CD3COCl) Deut_Reagent->Prasugrel_d3

Figure 2: Isotopic labeling strategy for this compound.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of this compound. Actual results may vary depending on the specific reaction conditions and scale.

ParameterExpected Value
Reaction Yield 80-95% (for the final acetylation step)
Isotopic Purity >98% (as determined by mass spectrometry)
Chemical Purity >98% (as determined by HPLC)

Analytical Characterization

The structure and purity of the synthesized this compound must be confirmed by various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The ¹H NMR spectrum of this compound is expected to be very similar to that of non-deuterated Prasugrel, with the notable absence of the singlet corresponding to the acetyl methyl protons (typically around δ 2.2-2.3 ppm). The other proton signals of the molecule should remain unchanged.

  • ¹³C NMR: The ¹³C NMR spectrum of this compound will show the characteristic signals for the Prasugrel backbone. The signal for the acetyl methyl carbon will be observed as a multiplet due to coupling with deuterium, and its chemical shift will be slightly different from the non-deuterated analog.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the incorporation of deuterium and determining the isotopic purity.

  • Electrospray Ionization Mass Spectrometry (ESI-MS): The ESI-MS spectrum of this compound will show a molecular ion peak ([M+H]⁺) at m/z that is 3 units higher than that of non-deuterated Prasugrel (C₂₀H₂₀FNO₃S, MW: 373.44). Therefore, the expected [M+H]⁺ for this compound (C₂₀H₁₇D₃FNO₃S) is approximately 377.14.

  • Isotopic Enrichment Analysis: High-resolution mass spectrometry (HRMS) can be used to determine the isotopic enrichment by comparing the peak intensities of the deuterated and non-deuterated molecular ions.

The following table summarizes the key analytical data for Prasugrel for comparison.

TechniqueExpected Data for Prasugrel (Non-deuterated)
¹H NMR Characteristic peaks for aromatic, aliphatic, and acetyl protons. The acetyl protons typically appear as a singlet around δ 2.2-2.3 ppm.
¹³C NMR Signals corresponding to all 20 carbon atoms of the Prasugrel molecule.
MS (ESI) [M+H]⁺ at m/z ≈ 374.12.

Experimental Workflow

The overall workflow for the synthesis and analysis of this compound can be summarized as follows:

Workflow Start Start Synthesis Synthesis of Prasugrel Precursor Start->Synthesis Acetylation Deuterated Acetylation with Acetyl-d3 Chloride Synthesis->Acetylation Workup Reaction Workup and Extraction Acetylation->Workup Purification Column Chromatography Workup->Purification Analysis Analytical Characterization (NMR, MS, HPLC) Purification->Analysis Final_Product Pure this compound Analysis->Final_Product

Figure 3: Experimental workflow for this compound synthesis.

Conclusion

This technical guide outlines the synthesis and isotopic labeling of this compound. By following the described synthetic route and analytical procedures, researchers can reliably produce and characterize this important tool for use in drug metabolism and pharmacokinetic studies. The key to a successful synthesis lies in the careful execution of the deuterated acetylation step and rigorous purification and analytical confirmation of the final product.

References

The Role of Prasugrel-d3 in Preclinical Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical and clinical data relevant to the antiplatelet agent Prasugrel, with a specific focus on the role of its deuterated analog, Prasugrel-d3. While not a therapeutic agent itself, this compound is a critical tool in the analytical methodologies used to quantify Prasugrel and its metabolites, ensuring the accuracy and reliability of pharmacokinetic and pharmacodynamic studies. This document will detail the metabolic pathways of Prasugrel, summarize key quantitative data, and provide insights into the experimental protocols where this compound serves as an internal standard.

Introduction to Prasugrel and the Significance of Isotopic Labeling

Prasugrel is a third-generation thienopyridine and a potent antiplatelet agent.[1][2] It is a prodrug that, after oral administration, undergoes rapid and extensive metabolism to form its active metabolite, R-138727.[3][4][5] This active metabolite irreversibly binds to the P2Y12 adenosine diphosphate (ADP) receptors on platelets, inhibiting their activation and aggregation.[1][5][6]

In the development and analysis of drugs like Prasugrel, stable isotope-labeled internal standards are indispensable for quantitative bioanalysis using mass spectrometry.[7] this compound, the deuterium-labeled version of Prasugrel, serves this purpose.[7] Its chemical properties are nearly identical to Prasugrel, but its increased mass allows it to be distinguished by a mass spectrometer. This enables precise quantification of the unlabeled drug in biological samples by correcting for variations during sample preparation and analysis.

Pharmacokinetics of Prasugrel

Prasugrel is rapidly absorbed and metabolized, with its active metabolite reaching peak plasma concentrations approximately 30 minutes after oral administration.[3][5][8] The pharmacokinetic profile of Prasugrel's active metabolite is characterized by a rapid onset of action and a mean elimination half-life of about 7.4 hours.[5][9] Elimination of Prasugrel's metabolites occurs primarily through the kidneys.[5][6]

Table 1: Pharmacokinetic Parameters of Prasugrel's Active Metabolite (R-138727)
ParameterValueReference
Time to Peak Plasma Concentration (Tmax)~30 minutes[3][5][8]
Elimination Half-Life (t1/2)~7.4 hours (range 2-15 hours)[5][9][10]
Apparent Volume of Distribution (Vd/F)30 L to 84 L[9]
Plasma Protein Binding98% (in vitro, to human serum albumin)[4][9]
Primary Route of ExcretionRenal (~68% in urine)[9][10]

Metabolism of Prasugrel

Prasugrel undergoes a two-step metabolic activation process. First, it is rapidly hydrolyzed by esterases, primarily human carboxylesterase 2 (hCE2) in the intestine, to an inactive thiolactone intermediate, R-95913.[6][9] Subsequently, this intermediate is oxidized by cytochrome P450 enzymes, mainly CYP3A and CYP2B6, to form the active metabolite, R-138727.[5][6][9] This active metabolite is then further metabolized to inactive compounds.[9]

Prasugrel_Metabolism cluster_absorption Gastrointestinal Tract & Liver cluster_action Platelet Prasugrel Prasugrel (Prodrug) R95913 R-95913 (Thiolactone Intermediate) Prasugrel->R95913 Hydrolysis (Esterases, e.g., hCE2) R138727 R-138727 (Active Metabolite) R95913->R138727 Oxidation (CYP3A, CYP2B6) Inactive_Metabolites Inactive Metabolites R138727->Inactive_Metabolites Further Metabolism P2Y12 P2Y12 Receptor R138727->P2Y12 Irreversible Binding Platelet_Activation Platelet Activation & Aggregation P2Y12->Platelet_Activation Inhibition

Prasugrel's metabolic activation and mechanism of action.

Experimental Protocols

Bioanalytical Method for Prasugrel Quantification

A common experimental protocol for the quantification of Prasugrel's active metabolite in human plasma involves liquid chromatography-tandem mass spectrometry (LC-MS/MS). In this method, this compound is used as an internal standard.

Objective: To determine the concentration of Prasugrel's active metabolite (R-138727) in plasma samples.

Materials:

  • Human plasma samples

  • Prasugrel active metabolite (R-138727) reference standard

  • This compound (as an internal standard)

  • Acetonitrile

  • Formic acid

  • Water (HPLC grade)

  • Solid-phase extraction (SPE) cartridges

Procedure:

  • Sample Preparation:

    • Thaw plasma samples at room temperature.

    • To a 100 µL aliquot of plasma, add 10 µL of the internal standard working solution (this compound).

    • Vortex the mixture for 30 seconds.

    • Perform protein precipitation by adding 300 µL of acetonitrile.

    • Vortex for 1 minute, then centrifuge at 10,000 rpm for 5 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Chromatographic Conditions:

      • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

      • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

      • Flow Rate: 0.5 mL/min.

      • Column Temperature: 40°C.

    • Mass Spectrometric Conditions:

      • Ionization Mode: Positive electrospray ionization (ESI+).

      • Monitor the specific mass-to-charge ratio (m/z) transitions for both R-138727 and the this compound internal standard.

  • Quantification:

    • The concentration of R-138727 in the plasma sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve prepared with known concentrations of the reference standard.

Bioanalytical_Workflow Plasma_Sample Plasma Sample Collection Add_IS Addition of Internal Standard (this compound) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer & Evaporation Centrifugation->Supernatant_Transfer Reconstitution Reconstitution in Mobile Phase Supernatant_Transfer->Reconstitution LC_MS_MS LC-MS/MS Analysis Reconstitution->LC_MS_MS Data_Analysis Data Analysis & Quantification LC_MS_MS->Data_Analysis

Workflow for the bioanalytical quantification of Prasugrel's active metabolite.

Conclusion

This compound is a vital analytical tool that enables the precise and accurate quantification of Prasugrel and its metabolites in biological matrices. While not used therapeutically, its role as an internal standard is fundamental to the pharmacokinetic and pharmacodynamic studies that form the basis of our understanding of Prasugrel's clinical efficacy and safety. The methodologies outlined in this guide highlight the importance of stable isotope-labeled compounds in modern drug development and research.

References

The Strategic Integration of Deuterium in Pharmacokinetic Studies: An In--depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The substitution of hydrogen with its stable, non-radioactive isotope, deuterium, has emerged as a pivotal strategy in modern drug development. This deliberate isotopic modification, known as deuterium labeling, leverages the kinetic isotope effect (KIE) to favorably alter the pharmacokinetic profiles of therapeutic agents. By strategically replacing hydrogen atoms at sites of metabolic vulnerability, deuterium labeling can significantly slow down drug metabolism, leading to a longer half-life, increased systemic exposure, and potentially a more favorable safety and tolerability profile. This guide provides a comprehensive technical overview of the role of deuterium labeling in pharmacokinetic studies, detailing its underlying principles, practical applications, and the methodologies employed in its evaluation.

The Core Principle: The Deuterium Kinetic Isotope Effect (KIE)

The foundation of deuterium's utility in pharmacokinetics lies in the kinetic isotope effect. A carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than a carbon-hydrogen (C-H) bond due to the greater mass of deuterium (one proton and one neutron) compared to protium (one proton)[1][2]. Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-limiting step will proceed more slowly when a C-D bond is present at that position[1][3]. This phenomenon can lead to a significant decrease in the rate of drug metabolism, particularly for drugs primarily cleared through oxidative pathways mediated by cytochrome P450 (CYP) enzymes[2][4].

The magnitude of the KIE is expressed as the ratio of the reaction rate for the non-deuterated compound (kH) to the deuterated compound (kD). A significant primary KIE is indicative that C-H bond cleavage is, at least in part, the rate-limiting step in the metabolic process[2].

Impact on Pharmacokinetic Parameters

The deliberate incorporation of deuterium can lead to measurable and clinically meaningful alterations in a drug's pharmacokinetic profile. The primary benefits observed include:

  • Reduced Metabolic Clearance: By slowing the rate of metabolism, deuterium labeling can decrease the intrinsic clearance of a drug[5].

  • Increased Half-Life (t½): A lower clearance rate directly translates to a longer elimination half-life, allowing for less frequent dosing and improved patient compliance[1][2].

  • Enhanced Systemic Exposure (AUC): Slower metabolism results in a higher area under the plasma concentration-time curve (AUC), meaning the body is exposed to the therapeutic agent for a longer duration at a given dose[5].

  • Reduced Peak-to-Trough Fluctuations: A longer half-life can lead to more stable plasma concentrations, minimizing the peaks and troughs that can be associated with adverse effects and reduced efficacy, respectively.

  • Metabolic Switching: Deuteration at a primary site of metabolism can sometimes redirect metabolism to alternative pathways[2]. This can be advantageous if the primary metabolic route leads to the formation of toxic or inactive metabolites[3][5].

Quantitative Data Presentation: Comparative Pharmacokinetics

The following tables summarize the pharmacokinetic parameters of several deuterated drugs compared to their non-deuterated parent compounds, illustrating the tangible benefits of this strategy.

Table 1: Deutetrabenazine vs. Tetrabenazine

ParameterDeutetrabenazine (Metabolites)Tetrabenazine (Metabolites)Fold ChangeReference(s)
Half-life (t½) ~9-10 hours~4-5 hours~2x increase[6]
AUC ~2x higherBaseline~2x increase[6]
Cmax Marginally increasedBaselineMinor increase[6]

Data represents the active metabolites (α- and β-dihydrotetrabenazine).

Table 2: d3-Enzalutamide vs. Enzalutamide

Parameterd3-EnzalutamideEnzalutamideFold ChangeReference(s)
In vitro CLint (human liver microsomes) 72.9% lowerBaseline~3.7x decrease[7]
Cmax (in rats) 35% higherBaseline1.35x increase[7]
AUC (in rats) 102% higherBaseline2.02x increase[7]
M2 Metabolite Exposure (in rats) 8-fold lowerBaseline8x decrease[7]

Table 3: d9-Methadone vs. Methadone (in mice)

Parameterd9-MethadoneMethadoneFold ChangeReference(s)
AUC 5.7x higherBaseline5.7x increase[8]
Cmax 4.4x higherBaseline4.4x increase[8]
Clearance 0.9 ± 0.3 L/h/kg4.7 ± 0.8 L/h/kg~5.2x decrease[8]

Table 4: Deutivacaftor (CTP-656) vs. Ivacaftor

ParameterDeutivacaftor (CTP-656)IvacaftorFold ChangeReference(s)
Half-life (t½) ~15.9 hoursAdministered twice dailyEnables once-daily dosing[9]
In vitro Metabolic Stability Markedly enhancedBaselineSignificant increase[9]

Experimental Protocols

Synthesis of Deuterated Compounds

The synthesis of deuterated drug candidates is a critical first step. Various methods are employed, often tailored to the specific molecule and the desired position of deuteration[10][11][12].

General Strategies:

  • Use of Deuterated Building Blocks: Incorporating commercially available or custom-synthesized deuterated starting materials into the overall synthetic route[10].

  • Catalytic Hydrogen-Deuterium Exchange: Employing transition metal catalysts (e.g., Palladium on carbon) with a deuterium source like D2 gas or heavy water (D2O) to replace specific hydrogens with deuterium on an existing molecule[12].

  • Reduction with Deuterated Reagents: Utilizing deuterated reducing agents, such as sodium borodeuteride (NaBD4) or lithium aluminum deuteride (LiAlD4), to introduce deuterium during the reduction of functional groups like ketones or esters.

Example Protocol: Synthesis of a Deuterated Amine via Reductive Amination

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the corresponding ketone or aldehyde precursor (1 equivalent) in a suitable deuterated solvent (e.g., methanol-d4).

  • Amine Addition: Add the desired amine (1.1 equivalents) to the solution.

  • Formation of Imine/Enamine: Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the imine or enamine intermediate.

  • Reduction: Cool the reaction mixture to 0°C and add a deuterated reducing agent, such as sodium cyanoborodeuteride (NaBD3CN) (1.5 equivalents), portion-wise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Quench the reaction by the slow addition of water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired deuterated amine.

In Vitro Metabolic Stability Assessment: Microsomal Stability Assay

This assay provides an early indication of a compound's susceptibility to metabolism by liver enzymes[13][14][15][16][17].

Materials:

  • Test compound and its non-deuterated counterpart

  • Pooled liver microsomes (human, rat, etc.)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile or methanol (for reaction termination)

  • Internal standard for analytical quantification

Protocol:

  • Preparation: Prepare stock solutions of the test compounds and internal standard in a suitable organic solvent (e.g., DMSO).

  • Incubation Mixture: In a microcentrifuge tube, pre-warm a mixture of liver microsomes and phosphate buffer to 37°C.

  • Initiation of Reaction: Add the test compound to the microsomal suspension and pre-incubate for 5-10 minutes at 37°C. Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.

  • Reaction Termination: Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile or methanol with the internal standard. This precipitates the proteins and stops the enzymatic activity.

  • Sample Processing: Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS to determine the concentration of the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line represents the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k.

In Vivo Pharmacokinetic Study and Bioanalysis

Animal studies are conducted to determine the in vivo pharmacokinetic profile of the deuterated drug compared to its non-deuterated analog.

Protocol Outline:

  • Animal Dosing: Administer the deuterated and non-deuterated compounds to separate groups of animals (e.g., rats or mice) via the intended clinical route (e.g., oral gavage or intravenous injection).

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Extraction: Extract the drug and its metabolites from the plasma using protein precipitation or liquid-liquid extraction. A deuterated internal standard is added to correct for extraction efficiency and matrix effects[18][19][20][21][22].

  • LC-MS/MS Analysis: Quantify the concentrations of the parent drug and its metabolites in the plasma extracts using a validated LC-MS/MS method[18][19][20][21][22]. The mass spectrometer is set to detect the specific mass-to-charge ratios of the deuterated and non-deuterated analytes and the internal standard.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as AUC, Cmax, tmax, and t½ from the plasma concentration-time data.

Visualizing the Impact of Deuterium Labeling

The Deuterium Kinetic Isotope Effect on Metabolism

The following diagram illustrates the fundamental principle of how deuterium substitution slows down enzymatic metabolism.

KIE Drug_H Drug with C-H bond Metabolite_H Metabolite Drug_H->Metabolite_H Fast Metabolism (kH) (e.g., CYP450) Drug_D Drug with C-D bond Metabolite_D Metabolite Drug_D->Metabolite_D Slow Metabolism (kD) (kH > kD)

Figure 1: The Kinetic Isotope Effect (KIE) slows the metabolism of a deuterated drug.
Experimental Workflow for Comparative Pharmacokinetic Studies

This workflow outlines the key steps in evaluating the pharmacokinetic properties of a deuterated drug candidate.

PK_Workflow cluster_synthesis Synthesis cluster_invitro In Vitro cluster_invivo In Vivo cluster_analysis Data Analysis Synthesis Synthesize Deuterated and Non-Deuterated Drug Microsomal Microsomal Stability Assay Synthesis->Microsomal Dosing Animal Dosing Microsomal->Dosing Promising candidates Sampling Blood Sampling Dosing->Sampling Bioanalysis LC-MS/MS Bioanalysis Sampling->Bioanalysis PK_Analysis Pharmacokinetic Modeling Bioanalysis->PK_Analysis

Figure 2: Workflow for evaluating deuterated drug candidates in pharmacokinetic studies.
Indirect Effect on a Signaling Pathway: The Case of Enzalutamide

Deuteration can indirectly influence cellular signaling by altering the metabolic profile of a drug. For example, enzalutamide is an androgen receptor (AR) inhibitor used in the treatment of prostate cancer[23][24][25][26][27]. Its metabolism includes N-demethylation to form the M2 metabolite. If this metabolite has altered activity at the AR, reducing its formation through deuteration could modulate the overall impact on the AR signaling pathway.

Signaling_Pathway cluster_drug Drug Metabolism cluster_signaling Androgen Receptor Signaling Enzalutamide Enzalutamide Metabolite_M2 Metabolite M2 (N-desmethyl) Enzalutamide->Metabolite_M2 CYP-mediated N-demethylation AR Androgen Receptor (AR) Enzalutamide->AR Inhibition d3_Enzalutamide d3-Enzalutamide d3_Enzalutamide->Metabolite_M2 Reduced Metabolism d3_Enzalutamide->AR Inhibition Metabolite_M2->AR Potential Altered Activity AR_translocation AR Nuclear Translocation AR->AR_translocation Gene_Expression Target Gene Expression AR_translocation->Gene_Expression

Figure 3: Potential indirect effect of deuteration on the androgen receptor signaling pathway.

Conclusion

Deuterium labeling represents a sophisticated and powerful tool in the medicinal chemist's armamentarium for optimizing the pharmacokinetic properties of drug candidates. By leveraging the kinetic isotope effect, this strategy can lead to significant improvements in metabolic stability, resulting in a longer half-life and increased systemic exposure. The successful development and approval of deuterated drugs like deutetrabenazine underscore the clinical and commercial viability of this approach. A thorough understanding of the principles of the KIE, coupled with rigorous in vitro and in vivo pharmacokinetic evaluation, is essential for harnessing the full potential of deuterium labeling in the development of safer and more effective medicines.

References

Prasugrel-d3: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For immediate use by researchers, scientists, and drug development professionals.

This in-depth technical guide provides critical information on Prasugrel-d3, a deuterated analog of the antiplatelet agent Prasugrel. This document outlines key suppliers, purity specifications, and detailed experimental methodologies for its analysis, designed to support research and development activities.

This compound: Supplier and Purity Overview

This compound is an isotopically labeled version of Prasugrel, primarily utilized as an internal standard in pharmacokinetic and metabolic studies. The purity of this compound is paramount for accurate quantification in complex biological matrices. Several reputable suppliers offer this compound, with purity typically determined by High-Performance Liquid Chromatography (HPLC).

A summary of representative supplier data is presented below:

SupplierProduct NameCatalog NumberStated PurityAnalytical Method
MedChemExpressThis compoundHY-15284S198.58%[1]HPLC
SynZealPrasugrel D3SZ-P024D01-Synthesis on demand[2]
TLC Pharmaceutical StandardsPrasugrel Metabolite (R-106583)-d3P-3952-Not specified

Note: Purity values can vary between batches. Always refer to the supplier's Certificate of Analysis for batch-specific data.

For the non-deuterated form, Prasugrel, purity is often reported as ≥98% or >99% by HPLC from various suppliers.[3]

Experimental Protocol: Purity Determination by HPLC

The following is a representative HPLC method for the determination of Prasugrel and its related substances, adapted from established analytical procedures.[4] This method can be optimized for the specific analysis of this compound.

Objective: To determine the purity of a this compound sample by identifying and quantifying the main component and any potential impurities.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV or PDA detector.

  • Analytical column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Data acquisition and processing software.

Reagents and Materials:

  • This compound reference standard and sample.

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid or other suitable buffer components.

  • Methanol (for sample preparation).

Chromatographic Conditions:

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation: Accurately weigh and dissolve the this compound reference standard in methanol to prepare a stock solution. Further dilute to a working concentration with the mobile phase.

  • Sample Preparation: Prepare the this compound sample in the same manner as the standard solution.

  • Chromatographic Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the standard solution multiple times to ensure system suitability (e.g., repeatability of retention time and peak area).

    • Inject the sample solution.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on the retention time of the reference standard.

    • Calculate the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram to determine the purity.

Visualizing Experimental Workflows

To further elucidate the experimental process, the following diagrams, generated using Graphviz, illustrate the key workflows.

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Methanol weigh->dissolve dilute Dilute with Mobile Phase dissolve->dilute inject Inject into HPLC dilute->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate

Caption: Experimental workflow for HPLC-based purity determination of this compound.

This technical guide provides a foundational understanding of this compound for research applications. For further details, it is recommended to consult the specific documentation provided by your chosen supplier and relevant scientific literature.

References

Methodological & Application

Application Notes and Protocols for the Quantitative Analysis of Prasugrel using Prasugrel-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prasugrel is a potent antiplatelet agent, belonging to the thienopyridine class of drugs. It is a prodrug that, after oral administration, is rapidly metabolized to its active metabolite, R-138727. This active metabolite irreversibly binds to the P2Y12 adenosine diphosphate (ADP) receptors on platelets, inhibiting their activation and aggregation, and thereby reducing the risk of thrombotic events.[1]

Accurate and precise quantification of Prasugrel and its metabolites in biological matrices is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as Prasugrel-d3 or its active metabolite analog (R-138727-d4), is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The deuterated internal standard co-elutes with the analyte and compensates for variations in sample preparation, injection volume, and matrix effects, ensuring high accuracy and precision of the analytical method.

This document provides detailed application notes and protocols for the quantitative analysis of Prasugrel's active metabolite (R-138727) in human plasma using a deuterated internal standard.

Signaling Pathway of Prasugrel's Mechanism of Action

Prasugrel undergoes a two-step metabolic activation to exert its antiplatelet effect. Initially, it is hydrolyzed by esterases to an inactive thiolactone intermediate. Subsequently, this intermediate is oxidized by cytochrome P450 enzymes, primarily CYP3A4 and CYP2B6, to form the active metabolite, R-138727.[1] This active metabolite then irreversibly binds to the P2Y12 receptor on platelets, blocking ADP-mediated signaling pathways that lead to platelet activation and aggregation.

Prasugrel_Signaling_Pathway cluster_metabolism Metabolic Activation cluster_platelet Platelet Inhibition Prasugrel Prasugrel (Prodrug) Thiolactone Thiolactone Intermediate Prasugrel->Thiolactone Esterases Active_Metabolite R-138727 (Active Metabolite) Thiolactone->Active_Metabolite CYP3A4, CYP2B6 P2Y12 P2Y12 Receptor Active_Metabolite->P2Y12 Irreversible Binding Platelet_Activation Platelet Activation & Aggregation P2Y12->Platelet_Activation Inhibition ADP ADP ADP->P2Y12 Binding

Prasugrel Metabolic Activation and Platelet Inhibition Pathway.

Experimental Protocols

Materials and Reagents
  • Analytes: Prasugrel active metabolite (R-138727) reference standard, Prasugrel active metabolite-d4 (R-138727-d4) internal standard.

  • Biological Matrix: Human plasma (with K2-EDTA as anticoagulant).

  • Chemicals and Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade), Water (deionized, 18 MΩ·cm), Ammonium acetate.

  • Solid Phase Extraction (SPE) Cartridges: C18 cartridges (e.g., 1 cc, 30 mg).

Instrumentation
  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

Preparation of Standard and Quality Control (QC) Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of R-138727 and R-138727-d4 in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the R-138727 stock solution in 50:50 (v/v) acetonitrile:water to create calibration curve (CC) standards.

  • Internal Standard (IS) Working Solution: Prepare a working solution of R-138727-d4 in 50:50 (v/v) acetonitrile:water at an appropriate concentration (e.g., 100 ng/mL).

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking blank human plasma with the R-138727 working standard solutions.

Sample Preparation Protocol (Solid Phase Extraction)
  • Thaw: Thaw plasma samples, calibration standards, and QC samples at room temperature.

  • Aliquoting: Aliquot 100 µL of each sample into a 1.5 mL microcentrifuge tube.

  • Add Internal Standard: Add 25 µL of the R-138727-d4 internal standard working solution to all tubes except for the blank matrix samples (to which 25 µL of 50:50 acetonitrile:water is added).

  • Vortex: Vortex the tubes for 10 seconds.

  • Condition SPE Cartridges: Condition the C18 SPE cartridges by sequentially passing 1 mL of methanol followed by 1 mL of deionized water.

  • Load Samples: Load the entire sample mixture onto the conditioned SPE cartridges.

  • Wash: Wash the cartridges with 1 mL of deionized water.

  • Elute: Elute the analytes with 1 mL of acetonitrile into a clean collection tube.

  • Evaporate: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute: Reconstitute the dried residue with 100 µL of the mobile phase.

  • Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method
  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient:

      • 0-0.5 min: 10% B

      • 0.5-2.0 min: 10-90% B

      • 2.0-2.5 min: 90% B

      • 2.5-2.6 min: 90-10% B

      • 2.6-4.0 min: 10% B

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM) Transitions:

      • R-138727: The precursor-to-product ion transition for the derivatized active metabolite is often cited as m/z 498.3 → 206.0.[2] (Note: The active metabolite is often derivatized for stability and improved chromatographic performance).

      • R-138727-d4: The corresponding transition for the deuterated internal standard would be expected to be m/z 502.3 → 210.0 (assuming a +4 Da shift). Note: These transitions should be optimized for the specific instrument used.

    • Key MS Parameters:

      • Capillary Voltage: 3.5 kV

      • Source Temperature: 150°C

      • Desolvation Temperature: 400°C

      • Collision Gas: Argon.

Data Presentation: Quantitative Analysis Summary

The following tables summarize typical validation parameters for a bioanalytical method for the quantification of Prasugrel's active metabolite (R-138727) using a deuterated internal standard.

Table 1: Calibration Curve Parameters

ParameterValue
Linearity Range0.5 - 250 ng/mL[3]
Correlation Coefficient (r²)> 0.99
Weighting1/x²

Table 2: Precision and Accuracy of Quality Control Samples

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ0.5< 15%± 15%< 15%± 15%
Low1.5< 10%± 10%< 10%± 10%
Medium100< 10%± 10%< 10%± 10%
High200< 10%± 10%< 10%± 10%
Data presented is representative and should be established during method validation.

Table 3: Recovery and Matrix Effect

AnalyteRecovery (%)Matrix Effect (%)
R-138727> 85%< 15%
R-138727-d4> 85%< 15%

Mandatory Visualizations

Experimental Workflow

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample (100 µL) Add_IS Add Internal Standard (R-138727-d4) Plasma_Sample->Add_IS SPE Solid Phase Extraction (SPE) Add_IS->SPE Evap_Recon Evaporation & Reconstitution SPE->Evap_Recon LC Liquid Chromatography (C18 Column) Evap_Recon->LC MS Tandem Mass Spectrometry (MRM Mode) LC->MS Quant Quantification (Peak Area Ratios) MS->Quant Report Reporting (Concentration Data) Quant->Report Internal_Standard_Logic cluster_process Analytical Process cluster_compensation Compensation for Variability Analyte Analyte (R-138727) Sample_Prep Sample Preparation Analyte->Sample_Prep IS Internal Standard (R-138727-d4) IS->Sample_Prep LC_Injection LC Injection Sample_Prep->LC_Injection Ionization MS Ionization LC_Injection->Ionization Ratio Peak Area Ratio (Analyte / IS) Ionization->Ratio Accurate_Quant Accurate Quantification Ratio->Accurate_Quant

References

Application Note: Quantitative Analysis of Prasugrel's Active Metabolite (R-138727) in Human Plasma using a Deuterated Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Prasugrel is a prodrug and a potent thienopyridine antiplatelet agent that requires metabolic activation to exert its therapeutic effect.[1] The primary active metabolite, R-138727, contains a reactive thiol group which makes it unstable in biological matrices.[2][3] For accurate bioanalysis, immediate derivatization of this thiol group upon blood collection is crucial to ensure its stability during sample processing and storage.[4][5] This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of R-138727 in human plasma. The protocol utilizes Prasugrel-d3 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision by correcting for variability during sample preparation and analysis.[6]

Experimental Protocols

Materials and Reagents
  • Analytes and Standards: Prasugrel Active Metabolite (R-138727) reference standard, this compound (Internal Standard).

  • Derivatization Agent: N-ethyl maleimide (NEM) or 2-bromo-3'-methoxyacetophenone.[2][4]

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Ethyl Acetate (HPLC grade), Deionized Water.

  • Reagents: Ammonium Formate, Formic Acid.

  • Plasma: Blank human plasma (K2-EDTA).

  • Supplies: 1.5 mL polypropylene tubes, 96-well plates, analytical column (e.g., Hypurity C18, 5 µm, 50 mm × 4.6 mm).[3]

Plasma Sample Collection and Stabilization

This is a critical step to prevent the degradation of the thiol-containing active metabolite.

  • Collect whole blood into tubes containing K2-EDTA anticoagulant.

  • Immediately (within 30 seconds of collection) add a derivatizing agent to the whole blood. For example, add 25 µL of a 500 mM solution of 2-bromo-3'-methoxyacetophenone in acetonitrile.[5]

  • Gently mix and incubate as required by the specific derivatizing agent.

  • Centrifuge the sample within 30 minutes at approximately 2800 rpm for 15 minutes at 4°C to separate the plasma.[5]

  • Transfer the resulting plasma supernatant to a clean polypropylene tube and store at -20°C or lower until analysis. The derivatized analyte has been shown to be stable for at least 3 months at -20°C.[3]

Preparation of Standards and Quality Control (QC) Samples
  • Primary Stock Solutions: Prepare separate stock solutions of R-138727 (derivatized) and this compound (IS) in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the R-138727 stock solution with a 50:50 mixture of acetonitrile and water to create working solutions for calibration curve (CC) standards.

  • Working IS Solution: Dilute the this compound stock solution to a final concentration (e.g., 50 ng/mL) in the same diluent.

  • CC and QC Preparation: Spike appropriate amounts of the working standard solutions into blank, stabilized human plasma to achieve the desired concentration range for the calibration curve (e.g., 0.2 to 250 ng/mL) and for low, medium, and high QC samples.

Sample Extraction Protocol (Liquid-Liquid Extraction)

This protocol is adapted from established methods for Prasugrel's active metabolite.[3]

  • Aliquot 100 µL of each plasma sample (standards, QCs, and unknowns) into 1.5 mL polypropylene tubes.

  • Add 25 µL of the this compound working internal standard solution to each tube (except for blank samples) and vortex briefly.

  • Add 1 mL of an extraction solvent (e.g., ethyl acetate) to each tube.

  • Vortex mix for 2 minutes to ensure thorough extraction.

  • Centrifuge at 13,000 rpm for 5 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile and 10 mM ammonium formate).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Data Presentation

Quantitative data from various validated methods are summarized below for reference.

Table 1: LC-MS/MS Method Parameters
ParameterConditionReference
LC Column Hypurity C18, 5 µm (50 mm × 4.6 mm, i.d.)[3]
Mobile Phase Acetonitrile and 10 mM Ammonium Formate (pH 3.0) (50:50, v/v)[3]
Flow Rate 0.6 - 1.0 mL/min[2][7]
Run Time ~3.7 minutes[3]
Injection Volume 10 µL
Ionization Mode Positive Electrospray Ionization (ESI+)[4][8]
Detection Multiple Reaction Monitoring (MRM)[9]
MRM Transition (Analyte) m/z 498.3 → 206.0 (for NEM-derivatized R-138727)[2][9]
MRM Transition (IS) To be optimized for this compound
Table 2: Summary of Method Validation Parameters for R-138727
ParameterRange / ValueReference(s)
Linearity Range 0.2 - 120 ng/mL[9]
0.5 - 250 ng/mL[4][5][8]
1.0 - 500.12 ng/mL[3]
LLOQ 0.2 ng/mL[9]
0.5 ng/mL[4][5][8]
1.0 ng/mL[3]
Accuracy 95.2% - 102.2%[9]
Inter-batch: -7.00% to 5.98%[4][5][8]
Precision (%RSD) 3.9% - 9.6%[9]
Inter-batch: 0.98% to 3.39%[4][5][8]
Mean Recovery 90.1% - 104.1%[3]
Plasma Stability 3 months at -20°C (derivatized)[3]

Mandatory Visualizations

G cluster_0 In Vivo Metabolism cluster_1 Ex Vivo Stabilization & Analysis Prasugrel Prasugrel (Prodrug) Metabolism Esterases & CYP450 Prasugrel->Metabolism ActiveMetabolite R-138727 (Unstable Thiol Metabolite) Metabolism->ActiveMetabolite Derivatization Derivatization Agent (e.g., NEM) ActiveMetabolite->Derivatization Stabilized Stabilized Analyte Derivatization->Stabilized Covalent Bonding LCMS LC-MS/MS Quantification Stabilized->LCMS G A 1. Collect Blood (EDTA tube) B 2. Immediately Add Derivatizing Agent A->B C 3. Centrifuge to Obtain Plasma B->C D 4. Spike with This compound (IS) C->D E 5. Perform Liquid-Liquid Extraction (LLE) D->E F 6. Evaporate Organic Layer E->F G 7. Reconstitute in Mobile Phase F->G H 8. Inject into LC-MS/MS System G->H I 9. Data Acquisition & Quantification H->I

References

Application Notes and Protocols: Prasugrel-d3 as an Internal Standard in Clinical Trials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Prasugrel-d3 as an internal standard in the quantitative analysis of prasugrel and its metabolites in clinical trial samples. The use of a stable isotope-labeled internal standard like this compound is critical for correcting for variability in sample preparation and instrument response, ensuring the accuracy and reliability of bioanalytical data.

Prasugrel is a prodrug that is rapidly metabolized to its active metabolite, R-138727, which is an irreversible antagonist of the P2Y12 adenosine diphosphate (ADP) receptor.[1][2] This action inhibits platelet activation and aggregation, making it a crucial therapy for patients with acute coronary syndrome undergoing percutaneous coronary intervention.[1] Accurate measurement of prasugrel and its metabolites in biological matrices is essential for pharmacokinetic and pharmacodynamic assessments in clinical trials.[3][4]

The following sections detail the bioanalytical method, experimental protocols, and performance data for the quantification of prasugrel's active metabolite using this compound as an internal standard via liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Bioanalytical Method Performance

The use of this compound as an internal standard in LC-MS/MS assays for the quantification of prasugrel's active metabolite (R-138727) has been validated in numerous studies. These methods demonstrate high sensitivity, accuracy, and precision, making them suitable for regulated bioanalysis in clinical trials.

Quantitative Data Summary

The following tables summarize the typical performance characteristics of a validated LC-MS/MS method using this compound for the analysis of prasugrel's active metabolite in human plasma.

Table 1: Calibration Curve and Linearity
Analyte Prasugrel Active Metabolite (R-138727)
Internal Standard This compound
Matrix Human Plasma
Linearity Range 0.2 - 120 ng/mL[5]
Correlation Coefficient (r²) > 0.99[6]
Table 2: Precision and Accuracy
Analyte Concentration Intra-day Precision (%RSD) Inter-day Precision (%RSD) Accuracy (% Bias)
Low QC (e.g., 0.6 ng/mL)< 15%< 15%± 15%
Mid QC (e.g., 60 ng/mL)< 15%< 15%± 15%
High QC (e.g., 100 ng/mL)< 15%< 15%± 15%
LLOQ (e.g., 0.2 ng/mL)< 20%< 20%± 20%
Data synthesized from typical bioanalytical method validation reports.[5][7]
Table 3: Recovery and Matrix Effect
Parameter Typical Value
Mean Recovery 90.1 - 104.1%[6]
Matrix Effect No significant matrix effect observed[6]

Experimental Protocols

The following protocols describe the key steps for the quantification of prasugrel's active metabolite in human plasma using this compound as an internal standard.

Preparation of Stock and Working Solutions

a. Prasugrel Active Metabolite (R-138727) Stock Solution (1 mg/mL):

  • Accurately weigh 10 mg of R-138727 reference standard.

  • Dissolve in 10 mL of a suitable organic solvent (e.g., methanol or acetonitrile).

  • Store at -20°C.

b. This compound Internal Standard (IS) Stock Solution (1 mg/mL):

  • Accurately weigh 10 mg of this compound.

  • Dissolve in 10 mL of the same organic solvent used for the analyte.

  • Store at -20°C.

c. Working Solutions:

  • Prepare serial dilutions of the R-138727 stock solution with 50:50 acetonitrile:water to create calibration standards and quality control (QC) samples at various concentrations.

  • Prepare a working solution of this compound (e.g., 100 ng/mL) by diluting the IS stock solution with the same diluent.

Sample Preparation (Human Plasma)

Due to the instability of the thiol group in the active metabolite, derivatization is a critical step to ensure its stability during sample processing and analysis.[6][7]

a. Derivatization:

  • To 100 µL of human plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution.

  • Add a derivatizing agent such as N-ethylmaleimide or 2-bromo-3'-methoxyacetophenone to stabilize the active metabolite.[5][7]

  • Vortex briefly to mix.

b. Protein Precipitation or Liquid-Liquid Extraction:

  • Protein Precipitation: Add 300 µL of cold acetonitrile to the plasma sample. Vortex vigorously for 1 minute. Centrifuge at 10,000 rpm for 10 minutes to precipitate proteins. Transfer the supernatant to a clean tube.

  • Liquid-Liquid Extraction: Add a suitable extraction solvent (e.g., methyl tert-butyl ether). Vortex and centrifuge to separate the layers. Transfer the organic layer to a new tube.

c. Evaporation and Reconstitution:

  • Evaporate the supernatant or organic layer to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in a specific volume (e.g., 100 µL) of the mobile phase.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

a. Liquid Chromatography (LC) Conditions:

Parameter Typical Condition
Column C18 reverse-phase column (e.g., Hypurity C18, 5 µm, 50 mm × 4.6 mm)[6]
Mobile Phase A: 10 mM Ammonium formate in water (pH 3.0) B: Acetonitrile[6]
Gradient Isocratic or gradient elution depending on the method
Flow Rate 0.5 - 1.0 mL/min
Injection Volume 5 - 20 µL
Column Temperature 30 - 40°C

b. Mass Spectrometry (MS/MS) Conditions:

Parameter Typical Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions Analyte (Derivatized R-138727): Specific m/z transition[5] IS (Derivatized this compound): Specific m/z transition
Ion Source Temperature 400 - 550°C
Collision Gas Argon

Diagrams

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample/Standard/QC add_is Add this compound (IS) plasma->add_is derivatize Derivatization add_is->derivatize extract Protein Precipitation or LLE derivatize->extract evaporate Evaporation extract->evaporate reconstitute Reconstitution evaporate->reconstitute lc LC Separation reconstitute->lc ms MS/MS Detection lc->ms integrate Peak Integration ms->integrate calculate Concentration Calculation integrate->calculate

Caption: Bioanalytical workflow for Prasugrel metabolite quantification.

signaling_pathway prasugrel Prasugrel (Prodrug) metabolism Hepatic Metabolism (CYP450) prasugrel->metabolism active_metabolite Active Metabolite (R-138727) metabolism->active_metabolite p2y12 P2Y12 Receptor active_metabolite->p2y12 Irreversible Binding adp ADP adp->p2y12 aggregation Platelet Aggregation p2y12->aggregation Activation platelet Platelet inhibition Inhibition

Caption: Prasugrel's mechanism of action on platelet P2Y12 receptor.

References

Application Notes and Protocols for Prasugrel-d3 Sample Preparation in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation of Prasugrel-d3, a deuterated internal standard for the quantitative analysis of the antiplatelet agent Prasugrel. The following sections offer comprehensive methodologies for Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT), designed to ensure accurate and reproducible results in a research and drug development setting.

Introduction

Prasugrel is a prodrug, and its active metabolite is responsible for the inhibition of platelet aggregation. In pharmacokinetic and bioequivalence studies, a stable isotope-labeled internal standard, such as this compound, is crucial for accurate quantification of the analyte in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Proper sample preparation is a critical step to remove interfering substances from the biological matrix, thereby reducing matrix effects and improving the accuracy and precision of the analytical method. This document outlines three common and effective sample preparation techniques for the analysis of this compound in plasma.

Data Presentation: Quantitative Performance of Sample Preparation Techniques

The following table summarizes typical performance characteristics of the described sample preparation methods for thienopyridine compounds, which are expected to be similar for this compound. The data presented is a composite from various bioanalytical studies of Prasugrel's active metabolite and similar compounds, as specific quantitative data for this compound is not widely published.

ParameterSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)Protein Precipitation (PPT)
Analyte Recovery > 85%> 80%> 95%
Matrix Effect Low to ModerateLow to ModerateModerate to High
Precision (%RSD) < 10%< 15%< 15%
Sample Throughput ModerateLowHigh
Cost per Sample HighModerateLow
Automation Potential HighModerateHigh

Experimental Protocols

Solid-Phase Extraction (SPE) Protocol

This protocol describes a general procedure for the extraction of this compound from human plasma using a mixed-mode cation exchange SPE cartridge.

Materials:

  • Human plasma containing this compound

  • Mixed-mode cation exchange SPE cartridges (e.g., Oasis MCX)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (AR grade)

  • Ammonium hydroxide (AR grade)

  • Deionized water

  • SPE vacuum manifold

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

  • Autosampler vials

Procedure:

  • Sample Pre-treatment:

    • To 500 µL of plasma sample in a polypropylene tube, add 500 µL of 4% formic acid in water.

    • Vortex for 30 seconds.

  • SPE Cartridge Conditioning:

    • Place the SPE cartridges on the vacuum manifold.

    • Condition the cartridges by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridges to dry.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge.

    • Apply gentle vacuum to draw the sample through the sorbent at a flow rate of approximately 1-2 mL/min.

  • Washing:

    • Wash the cartridge with 1 mL of 0.1% formic acid in water.

    • Wash the cartridge with 1 mL of methanol.

    • Dry the cartridge under high vacuum for 5 minutes.

  • Elution:

    • Place collection tubes in the manifold.

    • Elute the analyte with 1 mL of 5% ammonium hydroxide in acetonitrile.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • Vortex for 30 seconds.

    • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Liquid-Liquid Extraction (LLE) Protocol

This protocol provides a method for the extraction of this compound from plasma using an organic solvent.

Materials:

  • Human plasma containing this compound

  • Methyl tert-butyl ether (MTBE) (HPLC grade)

  • Internal standard working solution

  • Polypropylene tubes (15 mL)

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

  • Autosampler vials

Procedure:

  • Sample Preparation:

    • Pipette 500 µL of plasma into a 15 mL polypropylene tube.

    • Add 50 µL of internal standard working solution (if this compound is not the internal standard itself).

  • Extraction:

    • Add 3 mL of MTBE to the plasma sample.

    • Vortex the mixture vigorously for 5 minutes.

  • Phase Separation:

    • Centrifuge the tubes at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Supernatant Transfer:

    • Carefully transfer the upper organic layer to a clean tube.

  • Evaporation and Reconstitution:

    • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of the mobile phase.

    • Vortex for 30 seconds.

    • Transfer the solution to an autosampler vial for analysis.

Protein Precipitation (PPT) Protocol

This protocol details a simple and rapid method for removing proteins from plasma samples to extract this compound.

Materials:

  • Human plasma containing this compound

  • Acetonitrile (HPLC grade) containing 0.1% formic acid

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

  • Autosampler vials with inserts

Procedure:

  • Precipitation:

    • Pipette 200 µL of plasma into a 1.5 mL microcentrifuge tube.

    • Add 600 µL of cold acetonitrile (containing 0.1% formic acid).

  • Mixing:

    • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation:

    • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection:

    • Carefully transfer the clear supernatant to a clean autosampler vial with an insert.

  • Analysis:

    • The sample is now ready for direct injection into the LC-MS/MS system.

Mandatory Visualizations

The following diagrams illustrate the workflows of the described sample preparation techniques.

SPE_Workflow cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post_extraction Post-Extraction plasma Plasma Sample (500 µL) acid 4% Formic Acid (500 µL) plasma->acid vortex1 Vortex (30s) acid->vortex1 condition Condition Cartridge (Methanol, Water) vortex1->condition load Load Sample condition->load wash Wash (0.1% FA, Methanol) load->wash elute Elute (5% NH4OH in ACN) wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze LLE_Workflow cluster_extraction Liquid-Liquid Extraction cluster_post_extraction Post-Extraction plasma Plasma Sample (500 µL) mtbe Add MTBE (3 mL) plasma->mtbe vortex Vortex (5 min) mtbe->vortex centrifuge Centrifuge (4000 rpm, 10 min) vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze PPT_Workflow cluster_precipitation Protein Precipitation cluster_analysis Analysis plasma Plasma Sample (200 µL) acetonitrile Add Cold Acetonitrile (600 µL) plasma->acetonitrile vortex Vortex (1 min) acetonitrile->vortex centrifuge Centrifuge (14000 rpm, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant analyze Direct LC-MS/MS Analysis supernatant->analyze

Application Notes and Protocols for Therapeutic Drug Monitoring of Prasugrel using Prasugrel-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prasugrel is a potent thienopyridine antiplatelet agent used to reduce the risk of thrombotic cardiovascular events in patients with acute coronary syndrome (ACS) undergoing percutaneous coronary intervention (PCI). As a prodrug, prasugrel requires metabolic activation to exert its therapeutic effect. Therapeutic drug monitoring (TDM) of its active metabolite, R-138727, is crucial for optimizing dosing strategies, ensuring efficacy, and minimizing bleeding risks, especially in specific patient populations. This document provides detailed application notes and protocols for the quantification of prasugrel's active metabolite in biological matrices, highlighting the use of its deuterated analog, Prasugrel-d3, as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based assays.

Metabolic Activation of Prasugrel

Prasugrel undergoes a two-step metabolic process to form its active metabolite, R-138727.[1][2] The initial step involves rapid hydrolysis by carboxylesterases, primarily in the intestine, to form an inactive thiolactone intermediate.[1] Subsequently, this intermediate is converted to the active metabolite, R-138727, through a cytochrome P450 (CYP)-dependent oxidation in the liver. Several CYP isoenzymes, including CYP3A4, CYP2B6, CYP2C9, and CYP2C19, are involved in this second step.[1] The active metabolite contains a reactive thiol group that irreversibly binds to the P2Y12 receptor on platelets, inhibiting ADP-induced platelet aggregation.[3]

Principle of Therapeutic Drug Monitoring using this compound

The quantitative analysis of prasugrel's active metabolite, R-138727, in plasma is challenging due to its inherent instability. The presence of a free thiol group makes the molecule susceptible to oxidation. To overcome this, a derivatization step is essential immediately after blood collection to stabilize the metabolite.

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis. This compound has chemical and physical properties nearly identical to the analyte of interest, ensuring that it behaves similarly during sample preparation, chromatography, and ionization. This co-elution and co-ionization allow for accurate correction of any analyte loss during sample processing and for variations in instrument response, leading to high precision and accuracy in the final concentration measurement.

Experimental Protocols

The following protocol is a compiled methodology based on established LC-MS/MS methods for the quantification of prasugrel's active metabolite using a deuterated internal standard.

Blood Sample Collection and Stabilization
  • Collect whole blood samples in tubes containing an appropriate anticoagulant (e.g., K2EDTA).

  • Immediately after collection, add a derivatizing agent to stabilize the active metabolite, R-138727. A commonly used agent is 2-bromo-3'-methoxyacetophenone.[4]

  • Vortex the tube for 30 seconds to ensure thorough mixing.

  • Centrifuge the sample at 3000 rpm for 10 minutes at 4°C to separate the plasma.

  • Transfer the plasma to a clean polypropylene tube and store at -80°C until analysis.

Sample Preparation (Liquid-Liquid Extraction)
  • To 200 µL of plasma sample, add 25 µL of this compound internal standard working solution (concentration to be optimized based on the expected analyte concentration range).

  • Add 50 µL of 0.1 M HCl and vortex for 10 seconds.

  • Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether).

  • Vortex for 5 minutes.

  • Centrifuge at 10,000 rpm for 5 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatography (LC):

    • Column: A reverse-phase C18 column (e.g., Hypurity C18, 5 µm, 50 mm × 4.6 mm) is suitable for separation.[5]

    • Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium formate, pH 3.0) can be used.[5]

    • Flow Rate: A typical flow rate is 0.5 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 40°C.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Example):

      • Prasugrel Active Metabolite (R-138727) derivative: To be determined based on the specific derivatizing agent used.

      • This compound Internal Standard derivative: To be determined based on the specific derivatizing agent used.

    • Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for the specific instrument and analytes.

Data Presentation: Method Validation Parameters

The following tables summarize typical validation parameters for an LC-MS/MS method for the quantification of prasugrel's active metabolite.

Table 1: Linearity and Sensitivity

ParameterValueReference
Linearity Range0.5 - 250 ng/mL[4]
Correlation Coefficient (r²)> 0.99[5]
Lower Limit of Quantification (LLOQ)0.5 ng/mL[4]

Table 2: Accuracy and Precision

Quality Control SampleConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)Reference
LLOQ0.5< 15< 1585 - 115[4]
Low QC1.5< 15< 1585 - 115[4]
Mid QC100< 15< 1585 - 115[4]
High QC200< 15< 1585 - 115[4]

Table 3: Recovery and Matrix Effect

AnalyteRecovery (%)Matrix Effect (%)Reference
Prasugrel Active Metabolite90.1 - 104.1Not significant[5]
This compound (Internal Standard)Consistent with analyteNot significant[5]

Visualizations

Metabolic Pathway of Prasugrel

Prasugrel_Metabolism Prasugrel Prasugrel (Prodrug) Thiolactone Thiolactone Intermediate (Inactive) Prasugrel->Thiolactone Carboxylesterases (Intestine) Active_Metabolite R-138727 (Active Metabolite) Thiolactone->Active_Metabolite CYP450 Enzymes (Liver) Inactive_Metabolites Inactive Metabolites Active_Metabolite->Inactive_Metabolites Further Metabolism P2Y12 P2Y12 Receptor on Platelets Active_Metabolite->P2Y12 Irreversible Binding Inhibition Inhibition of Platelet Aggregation

Caption: Metabolic activation pathway of prasugrel.

Experimental Workflow for TDM of Prasugrel Active Metabolite

TDM_Workflow cluster_sample_collection 1. Sample Collection & Stabilization cluster_sample_prep 2. Sample Preparation cluster_analysis 3. LC-MS/MS Analysis cluster_data_processing 4. Data Processing & Reporting Blood_Collection Whole Blood Collection (K2EDTA) Derivatization Immediate Derivatization (e.g., 2-bromo-3'-methoxyacetophenone) Blood_Collection->Derivatization Centrifugation Centrifugation to obtain Plasma Derivatization->Centrifugation Storage Store Plasma at -80°C Centrifugation->Storage Spiking Spike Plasma with This compound (IS) Storage->Spiking Extraction Liquid-Liquid Extraction Spiking->Extraction Evaporation Evaporation of Solvent Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation Chromatographic Separation (C18 Column) Reconstitution->LC_Separation MS_Detection Tandem Mass Spectrometry (ESI+, MRM) LC_Separation->MS_Detection Quantification Quantification using Analyte/IS Peak Area Ratio MS_Detection->Quantification Reporting Report Concentration (ng/mL) Quantification->Reporting

Caption: Experimental workflow for prasugrel TDM.

Logical Relationship of this compound as an Internal Standard

Internal_Standard_Logic cluster_result Result Analyte Prasugrel Active Metabolite (R-138727) IS This compound Analyte->IS Sample_Prep Sample Preparation (Extraction, etc.) Analyte->Sample_Prep IS->Sample_Prep LC_MS_Analysis LC-MS/MS Analysis (Chromatography, Ionization) Sample_Prep->LC_MS_Analysis Sample_Prep->LC_MS_Analysis Peak_Area_Ratio Peak Area Ratio (Analyte / IS) LC_MS_Analysis->Peak_Area_Ratio Concentration Accurate Concentration (ng/mL) Peak_Area_Ratio->Concentration Peak_Area_Ratio->Concentration  Correction for Errors  

Caption: Role of this compound as an internal standard.

References

Standard Operating Procedure for the Preparation of Prasugrel-d3 Stock Solution

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Prasugrel is a potent antiplatelet agent belonging to the thienopyridine class of drugs. It is a prodrug that, once metabolized to its active form, irreversibly binds to and inhibits the P2Y12 adenosine diphosphate (ADP) receptor on platelets, thereby preventing platelet activation and aggregation.[1][2][3] Prasugrel-d3 is the deuterated stable isotope-labeled analog of Prasugrel. It is commonly used as an internal standard in pharmacokinetic and bioanalytical studies involving the quantification of Prasugrel and its metabolites by mass spectrometry. The presence of deuterium atoms results in a higher mass-to-charge ratio, allowing for its differentiation from the unlabeled drug without significantly altering its chemical properties. This document provides a detailed standard operating procedure for the preparation of a this compound stock solution for research and development applications.

Quantitative Data

This section summarizes the key quantitative data for Prasugrel and its deuterated analog.

Table 1: Physicochemical Properties of Prasugrel Hydrochloride

PropertyValueReference
Molecular FormulaC₂₀H₂₀FNO₃S·HCl[4]
Molecular Weight409.90 g/mol [4]
Physical DescriptionWhite to practically white solid[4]
Aqueous Solubility2.37 x 10⁻³ g/L[5]

Table 2: pH-Dependent Solubility of Prasugrel Hydrochloride

pHSolubilityReference
2Soluble[4]
3-4Slightly soluble[4]
6-7.5Practically insoluble[4]

Table 3: Solubility of Prasugrel Hydrochloride in Organic Solvents

SolventSolubilityReference
MethanolFreely soluble[4]
1-PropanolSlightly soluble[4]
2-PropanolSlightly soluble[4]
AcetoneSlightly soluble[4]
Diethyl etherPractically insoluble[4]
Ethyl acetatePractically insoluble[4]

Experimental Protocols

Materials and Equipment
  • This compound (powder form)

  • Analytical balance (readable to at least 0.01 mg)

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Solvent(s): Acetonitrile (ACN) or Methanol (MeOH), HPLC grade or higher

  • Vortex mixer

  • Sonicator

  • Cryogenic storage vials

  • Personal Protective Equipment (PPE): safety glasses, lab coat, gloves

Preparation of this compound Stock Solution (1 mg/mL)

This protocol describes the preparation of a 1 mg/mL stock solution of this compound. The concentration can be adjusted as needed based on experimental requirements.

  • Preparation: Ensure all glassware is clean and dry. Allow the vial containing this compound powder to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh approximately 1 mg of this compound powder using an analytical balance and record the exact weight.

  • Dissolution: Transfer the weighed this compound powder to a 1 mL Class A volumetric flask.

  • Solvent Addition: Add a small amount of the chosen solvent (Acetonitrile or Methanol) to the volumetric flask to dissolve the powder.

  • Mixing: Gently swirl the flask to facilitate dissolution. If necessary, use a vortex mixer for a few seconds and sonicate for 5-10 minutes to ensure complete dissolution.[6]

  • Final Volume Adjustment: Once the powder is completely dissolved, add the solvent to the volumetric flask up to the 1 mL mark.

  • Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.

Storage and Stability
  • Aliquoting: To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes in cryogenic storage vials.

  • Storage Conditions: Store the aliquots in a freezer. For long-term storage (up to 6 months), a temperature of -80°C is recommended. For short-term storage (up to 1 month), -20°C is acceptable.

  • Light and Moisture Protection: Protect the stock solution from light and moisture.

Visualization

Experimental Workflow for Stock Solution Preparation

G cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage start Start equilibrate Equilibrate this compound to Room Temperature start->equilibrate weigh Accurately Weigh this compound equilibrate->weigh transfer Transfer to Volumetric Flask weigh->transfer add_solvent Add Solvent (ACN or MeOH) transfer->add_solvent mix Vortex and Sonicate add_solvent->mix adjust_volume Adjust to Final Volume mix->adjust_volume homogenize Homogenize Solution adjust_volume->homogenize aliquot Aliquot into Vials homogenize->aliquot store Store at -20°C or -80°C aliquot->store end End store->end

Caption: Workflow for this compound Stock Solution Preparation.

Signaling Pathway of Prasugrel Action

Prasugrel is a prodrug that requires metabolic activation to exert its antiplatelet effect. The following diagram illustrates the key steps in its mechanism of action.

G cluster_metabolism Metabolic Activation cluster_platelet Platelet Inhibition Prasugrel Prasugrel (Prodrug) Intermediate Thiolactone Intermediate Prasugrel->Intermediate Esterases (Intestine, Liver) ActiveMetabolite Active Metabolite (R-138727) Intermediate->ActiveMetabolite CYP450 (CYP3A4, CYP2B6) P2Y12 P2Y12 Receptor on Platelet ActiveMetabolite->P2Y12 Irreversible Binding PlateletActivation Platelet Activation & Aggregation P2Y12->PlateletActivation Inhibits ADP ADP ADP->P2Y12 Binds to

Caption: Prasugrel's Metabolic Activation and P2Y12 Receptor Inhibition Pathway.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects with Prasugrel-d3 in LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of Prasugrel-d3 as an internal standard in LC-MS applications. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure accurate and reliable quantitative analysis of Prasugrel and its active metabolite.

Frequently Asked Questions (FAQs)

Q1: Why is a stable isotope-labeled internal standard like this compound recommended for the LC-MS analysis of Prasugrel's active metabolite?

A1: Stable isotope-labeled internal standards (SIL-IS) such as this compound are considered the gold standard for quantitative bioanalysis by LC-MS.[1] This is because they share nearly identical physicochemical properties with the analyte of interest.[2] This structural similarity ensures that the internal standard and the analyte behave almost identically during sample preparation, chromatography, and ionization.[3] By co-eluting with the analyte, this compound experiences similar matrix effects (ion suppression or enhancement), allowing for accurate correction and leading to more precise and reliable quantification.[4]

Q2: What is the active metabolite of Prasugrel and why is it the primary target for bioanalysis?

A2: Prasugrel is a prodrug, meaning it is inactive until it is metabolized in the body. The pharmacologically active metabolite of Prasugrel is R-138727.[5][6][7] This active metabolite is responsible for the antiplatelet effects of the drug. Therefore, bioanalytical methods focus on the quantification of R-138727 in biological matrices like plasma to assess the pharmacokinetic profile and therapeutic efficacy of Prasugrel.

Q3: The active metabolite of Prasugrel (R-138727) is unstable. How can this be addressed during sample preparation?

A3: The active metabolite R-138727 contains a thiol group which is susceptible to oxidation, making it unstable in biological samples. To ensure accurate quantification, it is crucial to stabilize this metabolite immediately after sample collection. This is typically achieved by derivatizing the thiol group. Common derivatizing agents used for this purpose include N-ethyl maleimide and 2-bromo-3'-methoxyacetophenone.[6][8] This derivatization step forms a stable product that can be reliably extracted and analyzed by LC-MS/MS.[6]

Q4: Can deuterated internal standards like this compound have any drawbacks?

A4: While highly effective, deuterated internal standards can sometimes exhibit a slight difference in retention time compared to the unlabeled analyte due to the kinetic isotope effect.[9] If this chromatographic separation is significant, the analyte and the internal standard may elute in regions with different matrix effects, leading to incomplete compensation and inaccurate results.[4][9] Therefore, it is essential to verify the co-elution of Prasugrel's active metabolite and this compound during method development.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability in analyte/IS ratio across different plasma lots. Differential matrix effects between plasma lots.1. Optimize Sample Preparation: Enhance the clean-up procedure to remove more interfering matrix components. Techniques like solid-phase extraction (SPE) are generally more effective than protein precipitation. 2. Chromatographic Separation: Modify the LC gradient to better separate the analyte and IS from co-eluting matrix components.[10]
Poor peak shape (tailing or fronting) for both analyte and this compound. 1. Column degradation. 2. Inappropriate mobile phase pH. 3. Sample solvent mismatch with the mobile phase.1. Column Maintenance: Flush the column or replace it if it has reached the end of its lifetime. 2. Mobile Phase Optimization: Adjust the pH of the mobile phase to ensure the analyte is in a single ionic form. 3. Solvent Matching: Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase.
This compound peak is observed, but the analyte peak is weak or absent, especially at low concentrations. Significant ion suppression affecting the analyte more than the internal standard.1. Check for Co-elution of Suppressing Agents: Use a post-column infusion experiment to identify regions of significant ion suppression in the chromatogram.[11] 2. Improve Chromatographic Resolution: Adjust the gradient to move the analyte and IS away from the suppression zones.
Shift in retention time for this compound relative to the analyte. Isotope effect causing slight chromatographic separation.1. Modify LC Method: A shallower gradient or a different column chemistry might minimize the separation. 2. Verify Co-elution: Ensure that the peak integration windows for both the analyte and IS are appropriate to account for any minor shifts. While perfect co-elution is ideal, slight, and consistent separation may be acceptable if it does not lead to differential matrix effects.[4]
Presence of an unlabeled analyte peak in the this compound standard. Isotopic impurity in the internal standard.1. Source a High-Purity Standard: Use a this compound standard with high isotopic purity. 2. Correct for Impurity: If a pure standard is unavailable, the contribution of the unlabeled analyte from the IS can be mathematically corrected for in the calibration curve, though this is a less ideal approach.

Data Presentation

The use of a stable isotope-labeled internal standard like this compound significantly improves the accuracy and precision of quantification by compensating for matrix effects. The following table provides an illustrative example of the impact of using this compound on the recovery and precision of Prasugrel's active metabolite measurement in human plasma.

Parameter Without Internal Standard With this compound Internal Standard
Apparent Recovery (%) 65 - 13598 - 103
Relative Standard Deviation (RSD, %) > 15< 5

This table is a representative example and actual values may vary depending on the specific matrix and analytical method.

Experimental Protocols

Protocol for Assessment of Matrix Effect

This protocol is designed to quantitatively assess the matrix effect on the analysis of Prasugrel's active metabolite using this compound as the internal standard.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the derivatized active metabolite and this compound into the reconstitution solvent.

    • Set B (Post-extraction Spike): Extract blank plasma from at least six different sources. Spike the derivatized active metabolite and this compound into the extracted matrix before the final evaporation and reconstitution step.

    • Set C (Pre-extraction Spike): Spike the derivatized active metabolite and this compound into blank plasma before the extraction process.

  • Analyze the Samples: Analyze all three sets of samples using the developed LC-MS/MS method.

  • Calculate Matrix Factor (MF) and Recovery:

    • Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)

      • An MF < 1 indicates ion suppression.

      • An MF > 1 indicates ion enhancement.

      • The MF should be close to 1, and the coefficient of variation (CV) across the different plasma lots should be <15%.

    • Recovery (%) = (Peak Area in Set C) / (Peak Area in Set B) * 100

      • This determines the efficiency of the extraction process.

Visualizations

Prasugrel Metabolic Pathway

Prasugrel is a prodrug that undergoes a two-step metabolic activation to form its active metabolite, R-138727. The following diagram illustrates this pathway.

Prasugrel_Metabolism Prasugrel Prasugrel (Prodrug) Thiolactone Inactive Thiolactone Metabolite Prasugrel->Thiolactone Hydrolysis (Carboxylesterases) Active_Metabolite R-138727 (Active Metabolite) Thiolactone->Active_Metabolite Oxidation (CYP450 enzymes: CYP3A4, CYP2B6) Inactive_Metabolites Inactive Metabolites Active_Metabolite->Inactive_Metabolites S-methylation or Cysteine Conjugation

Caption: Metabolic activation pathway of Prasugrel.

Troubleshooting Workflow for Matrix Effects

This workflow provides a logical approach to identifying and mitigating matrix effects during LC-MS analysis.

Matrix_Effect_Troubleshooting Start High Variability or Inaccurate Results Assess_ME Assess Matrix Effect (Post-column infusion or Post-extraction spike) Start->Assess_ME ME_Present Matrix Effect Present? Assess_ME->ME_Present Optimize_Cleanup Optimize Sample Cleanup (e.g., switch to SPE) ME_Present->Optimize_Cleanup Yes No_ME No Significant Matrix Effect ME_Present->No_ME No Optimize_Chroma Optimize Chromatography (e.g., change gradient, column) Optimize_Cleanup->Optimize_Chroma Reassess_ME Re-assess Matrix Effect Optimize_Chroma->Reassess_ME Acceptable Results Acceptable? Reassess_ME->Acceptable Acceptable->Optimize_Cleanup No Final Method Validated Acceptable->Final Yes Investigate_Other Investigate Other Causes (e.g., IS purity, instrument performance) No_ME->Investigate_Other

Caption: Troubleshooting workflow for matrix effects.

References

Technical Support Center: Prasugrel-d3 Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Prasugrel-d3 chromatography. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues and improve peak shape in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the ideal peak shape in chromatography?

An ideal chromatographic peak should be symmetrical and have a Gaussian distribution. The asymmetry factor, or tailing factor, is a quantitative measure of peak symmetry. An ideal peak has a tailing factor of 1.0. Values greater than 1.2 indicate peak tailing, while values less than 0.8 suggest peak fronting.[1] Poor peak shape can compromise the accuracy and precision of your results by affecting resolution and integration.[2]

Q2: What are the common causes of peak tailing for this compound?

Peak tailing for amine-containing compounds like this compound is often caused by secondary interactions between the analyte and the stationary phase.[3] Key causes include:

  • Silanol Interactions: Free silanol groups on the silica-based column packing can interact with the basic amine groups of this compound, leading to tailing.[3][4][5]

  • Mobile Phase pH: If the mobile phase pH is not optimized, it can lead to multiple ionization states of the analyte, causing peak distortion.[5]

  • Column Degradation: Over time, columns can degrade, leading to a loss of bonded phase and exposure of active silanol groups.[4][6]

  • Sample Overload: Injecting too much sample can saturate the column, resulting in peak tailing.[3][7]

  • Extra-column Effects: Dead volume in tubing and connections can cause peak broadening and tailing.[4][8]

Q3: How does the mobile phase pH affect the peak shape of this compound?

The mobile phase pH is critical for controlling the ionization state of this compound. For basic compounds, working at a low pH (typically 2-3 pH units below the pKa of the analyte) ensures that the compound is fully protonated and exists as a single species, which generally results in better peak shape. Conversely, working at a high pH can suppress the ionization of silanol groups on the column, reducing secondary interactions.[9] A pH around 4.5 has been shown to be effective in reducing tailing for Prasugrel.[10][11]

Troubleshooting Guides

Issue: Peak Tailing in this compound Analysis

This guide provides a systematic approach to troubleshooting peak tailing for this compound.

Step 1: Initial Assessment

Observe the chromatogram to determine if the tailing affects only the this compound peak or all peaks.

  • All peaks tail: This often points to a system-wide issue, such as a problem with the column, mobile phase, or instrument setup.[2]

  • Only the this compound peak tails: This suggests a specific chemical interaction between the analyte and the stationary phase.

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks system_issue System-wide issue likely check_all_peaks->system_issue Yes analyte_specific Analyte-specific issue check_all_peaks->analyte_specific No check_column Check Column Condition system_issue->check_column check_mobile_phase Verify Mobile Phase check_column->check_mobile_phase check_system Inspect HPLC System check_mobile_phase->check_system resolve Issue Resolved check_system->resolve optimize_mp Optimize Mobile Phase analyte_specific->optimize_mp check_sample Review Sample Preparation optimize_mp->check_sample consider_column Consider Column Chemistry check_sample->consider_column consider_column->resolve

Caption: A logical workflow for troubleshooting peak tailing.

Step 2: Verify Mobile Phase and Sample Diluent

An incorrect mobile phase composition or pH can significantly impact peak shape.

  • Protocol: Prepare a fresh batch of mobile phase, ensuring accurate pH measurement. If using a buffer, ensure its concentration is sufficient (typically 10-25 mM).[2] The sample should ideally be dissolved in the mobile phase to avoid solvent mismatch effects.[4][8]

Step 3: Evaluate the Column

Column-related issues are a frequent cause of poor peak shape.

  • Protocol 1: Column Flushing: Flush the column with a strong solvent to remove any contaminants. A generic reverse-phase column flush involves washing with water, followed by isopropanol, and then hexane, before re-equilibrating with the mobile phase. Always consult the column manufacturer's guidelines.

  • Protocol 2: Use a Guard Column: A guard column protects the analytical column from strongly retained impurities in the sample.[12] If you are using a guard column, try removing it to see if the peak shape improves. If it does, the guard column needs to be replaced.[2]

  • Protocol 3: Replace the Column: If the above steps do not resolve the issue, the column may be irreversibly damaged. Replace it with a new column of the same type.[3]

Step 4: Optimize Method Parameters

If the issue persists, further method optimization may be necessary.

ParameterRecommended AdjustmentRationale
Mobile Phase pH Adjust to 2-3 pH units below the pKa of this compound or try a pH of around 4.5.[10]To ensure a single ionic species and minimize silanol interactions.
Buffer Strength Increase buffer concentration (e.g., from 10 mM to 25 mM).[2]To improve buffering capacity and maintain a consistent pH on the column.
Organic Modifier Test different organic modifiers (e.g., methanol instead of acetonitrile).To alter the selectivity and potentially improve peak shape.
Temperature Increase the column temperature (e.g., to 30-40°C).[10]To improve mass transfer and reduce viscosity, which can lead to sharper peaks.
Flow Rate Decrease the flow rate.To allow more time for analyte partitioning and potentially improve peak shape, though analysis time will increase.

Chemical Interactions Leading to Peak Tailing

G cluster_column Silica-Based C8 Column silanol Deprotonated Silanol Group (Si-O⁻) tailing Peak Tailing c8_phase C8 Bonded Phase prasugrel This compound (Basic Amine) prasugrel->silanol Secondary Interaction (Ionic) prasugrel->c8_phase Primary Interaction (Hydrophobic)

Caption: Secondary interactions with silanol groups causing peak tailing.

Experimental Protocols

Protocol for Mobile Phase Preparation (Ammonium Acetate Buffer)

This protocol is based on a published method for Prasugrel analysis.[10][11]

  • Prepare 0.05 M Ammonium Acetate Solution: Dissolve approximately 3.85 g of ammonium acetate in 1 L of HPLC-grade water.

  • Adjust pH: Adjust the pH of the solution to 4.5 using glacial acetic acid.

  • Mobile Phase Composition: Mix the aqueous buffer with acetonitrile in a 40:60 (v/v) ratio.

  • Degas: Degas the mobile phase using sonication or vacuum filtration before use.

Protocol for Sample Preparation

  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent, such as acetonitrile or methanol.

  • Working Solution: Dilute the stock solution to the desired concentration using the mobile phase as the diluent.

  • Filtration: Filter the final sample solution through a 0.45 µm syringe filter before injection to remove any particulates that could block the column frit.

Quantitative Data Summary

The following table summarizes typical chromatographic conditions used for the analysis of Prasugrel, which can serve as a starting point for optimizing the analysis of this compound.

ParameterCondition 1[10]Condition 2[13]
Column Zorbax XDB C8 (150 x 4.6 mm, 3.5 µm)Inertsil ODS-3V C18 (250 x 4.6 mm, 5 µm)
Mobile Phase 0.05 M Ammonium Acetate (pH 4.5) : Acetonitrile (40:60 v/v)0.02 M Phosphate Buffer : Acetonitrile (30:70 v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 30°CAmbient
Detection Wavelength 254 nm210 nm
Tailing Factor 1.11"Free from tailing"

This technical support guide provides a comprehensive overview of troubleshooting peak shape issues for this compound. By following these guidelines and protocols, researchers can improve the quality and reliability of their chromatographic data.

References

stability of Prasugrel-d3 in different biological matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Prasugrel-d3 in various biological matrices.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a deuterated form of Prasugrel, commonly used as an internal standard (IS) in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantitative determination of Prasugrel and its metabolites in biological samples. The stability of this compound is crucial for the accuracy and reliability of these assays. Any degradation of the IS can lead to an overestimation of the analyte concentration.

Q2: What is the primary stability concern when analyzing Prasugrel and its metabolites in biological samples?

The main challenge is the instability of Prasugrel's active metabolite (R-138727) in biological matrices, particularly in whole blood and plasma.[1][2] This active metabolite contains a thiol group that is prone to oxidation. To ensure accurate quantification, immediate stabilization of the active metabolite is required upon sample collection.[1]

Q3: How can the active metabolite of Prasugrel be stabilized in blood and plasma samples?

Derivatization of the active metabolite is essential to ensure its stability during sample processing and storage.[1] This is typically achieved by adding a stabilizing agent, such as 2-bromo-3'-methoxyacetophenone, to the blood collection tubes.[1] This agent reacts with the thiol group of the active metabolite, forming a stable derivative that can be accurately measured.

Q4: What are the expected degradation pathways for Prasugrel?

Prasugrel is a prodrug that undergoes rapid metabolism.[3][4] Its degradation is primarily metabolic and hydrolytic. It is susceptible to hydrolysis under acidic, basic, and neutral conditions, as well as to oxidation and photolysis.[2][5][6] The primary metabolic pathway involves hydrolysis by esterases to an inactive thiolactone intermediate (R-95913), which is then oxidized by cytochrome P450 enzymes to the active thiol metabolite (R-138727).[3][7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability in this compound (IS) signal between samples Degradation of the IS in the biological matrix.- Ensure proper and consistent storage of matrix samples before spiking with IS. - For the active metabolite's deuterated IS, ensure immediate and effective derivatization upon sample collection.[1]
Low recovery of this compound - Instability during sample preparation (e.g., at room temperature). - Adsorption to container surfaces.- Keep samples on ice or at 4°C during processing. - Use silanized glassware or low-binding polypropylene tubes.
Inconsistent results from freeze-thaw cycles Degradation of the analyte or IS due to repeated freezing and thawing.[8]- Minimize the number of freeze-thaw cycles. - Aliquot samples into smaller volumes for single use.
Decreasing analyte/IS concentration over time in long-term storage Degradation due to improper storage temperature or prolonged storage.- Store plasma and urine samples at -70°C or lower for long-term stability.[8] - Validate the long-term stability for the intended storage duration and temperature.
Appearance of unknown peaks in the chromatogram Formation of degradation products.[5][9]- Review the degradation pathways of Prasugrel.[3][5] - Adjust chromatographic conditions to separate the analyte and IS from degradation products.[7]

Experimental Protocols

Blood Sample Collection and Stabilization
  • Preparation: Prepare collection tubes (e.g., K2-EDTA) containing the stabilizing agent 2-bromo-3'-methoxyacetophenone in acetonitrile.

  • Collection: Collect whole blood directly into the prepared tubes.

  • Mixing: Gently invert the tubes several times to ensure thorough mixing of the blood with the anticoagulant and stabilizing agent.

  • Centrifugation: Centrifuge the blood samples at approximately 1500 x g for 10 minutes at 4°C to separate the plasma.

  • Storage: Immediately transfer the stabilized plasma to labeled polypropylene tubes and store at -70°C or below until analysis.[10]

Stability Assessment

Freeze-Thaw Stability:

  • Analyze a set of quality control (QC) samples at low and high concentrations to establish the baseline (time zero).

  • Freeze the remaining QC samples at the intended storage temperature (e.g., -70°C) for at least 24 hours.

  • Thaw the samples completely at room temperature.

  • Refreeze the samples for at least 12 hours.

  • Repeat the freeze-thaw cycle for a specified number of times (e.g., three cycles).

  • Analyze the QC samples and compare the results to the baseline values. The mean concentration should be within ±15% of the baseline.

Short-Term (Bench-Top) Stability:

  • Thaw QC samples (low and high concentrations) and keep them at room temperature for a specified period (e.g., 4, 8, or 24 hours).

  • Analyze the QC samples and compare the results to the baseline values. The mean concentration should be within ±15% of the baseline.

Long-Term Stability:

  • Store QC samples (low and high concentrations) at the intended storage temperature (e.g., -70°C) for an extended period (e.g., 1, 3, 6, and 12 months).

  • At each time point, analyze the QC samples and compare the results to the baseline values. The mean concentration should be within ±15% of the baseline.

Data Presentation

Table 1: Summary of Prasugrel Active Metabolite Stability in Human Plasma (with derivatization)

Stability TestConditionDurationStability (% of Initial Concentration)
Freeze-Thaw3 cycles (-70°C to RT)N/A95 - 105%
Short-TermRoom Temperature24 hours92 - 103%
Long-Term-70°C6 months94 - 106%

Note: The data presented in this table is representative and based on typical bioanalytical method validation results. Actual stability may vary depending on the specific experimental conditions.

Visualizations

experimental_workflow cluster_collection Sample Collection cluster_processing Sample Processing & Storage cluster_analysis Bioanalysis blood_collection Whole Blood Collection (K2-EDTA tube with stabilizer) mixing Gentle Mixing blood_collection->mixing centrifugation Centrifugation (1500g, 10 min, 4°C) mixing->centrifugation plasma_separation Plasma Separation centrifugation->plasma_separation storage Storage at <= -70°C plasma_separation->storage extraction Sample Extraction (e.g., LLE, SPE) storage->extraction lcms LC-MS/MS Analysis extraction->lcms data Data Processing lcms->data

Caption: Experimental workflow for the analysis of Prasugrel and its metabolites.

degradation_pathway prasugrel Prasugrel (Prodrug) thiolactone R-95913 (Inactive Thiolactone) prasugrel->thiolactone Esterases (Hydrolysis) active_metabolite R-138727 (Active Metabolite) thiolactone->active_metabolite CYP450 (Oxidation) inactive_metabolites Inactive Metabolites active_metabolite->inactive_metabolites Further Metabolism

Caption: Metabolic pathway of Prasugrel.

References

troubleshooting poor signal-to-noise ratio for Prasugrel-d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor signal-to-noise ratios when using Prasugrel-d3 as an internal standard in analytical assays.

Frequently Asked Questions (FAQs)

Q1: I am observing a poor signal-to-noise (S/N) ratio for my this compound internal standard. What are the primary causes?

A poor signal-to-noise ratio for this compound can stem from several factors throughout the analytical workflow. The most common causes can be categorized into three main areas:

  • Analyte Instability: The active metabolite of Prasugrel, which is what is typically measured, contains a reactive thiol group. This group is prone to oxidation and the formation of disulfides, leading to a significant loss of signal if not properly handled. Since this compound is metabolized in a similar manner to Prasugrel, its active metabolite is also susceptible to this instability.[1][2] Derivatization of the sample immediately after collection is crucial to stabilize the thiol group.[1]

  • Mass Spectrometry Issues:

    • Ion Suppression: Co-eluting matrix components from the biological sample (e.g., phospholipids, salts) can interfere with the ionization of this compound in the mass spectrometer source, reducing its signal.[3] Even the non-labeled Prasugrel analyte, at high concentrations, can suppress the signal of its deuterated internal standard.[4][5]

    • Suboptimal MS Parameters: The mass spectrometer settings, including ion source parameters (e.g., gas flows, temperature) and compound-specific parameters (e.g., collision energy), may not be optimized for this compound, leading to inefficient ionization and fragmentation.

  • Chromatographic Problems:

    • Poor Peak Shape: Broad or tailing peaks result in a lower signal intensity for a given amount of analyte, which can decrease the S/N ratio. This can be caused by issues with the mobile phase, column degradation, or interactions with the analytical column.

    • Retention Time Shifts: A shift in the retention time of this compound, potentially caused by the "isotope effect," can cause it to elute in a region of higher matrix suppression.

Q2: My this compound signal is inconsistent across my batch. What should I investigate?

Inconsistent signal for an internal standard across a batch points towards variability in sample processing or matrix effects. Here’s a step-by-step approach to investigate this issue:

  • Review Sample Preparation:

    • Inconsistent Derivatization: Ensure that the derivatizing agent is added consistently to every sample and that the reaction has sufficient time to complete. Incomplete derivatization is a major source of variability.

    • Extraction Efficiency: Evaluate the consistency of your extraction procedure. Variations in pH, solvent volumes, or mixing times can lead to variable recovery of this compound.

  • Investigate Matrix Effects:

    • Post-Column Infusion Experiment: This experiment can identify regions of ion suppression in your chromatogram. A detailed protocol is provided below.

    • Analyze Blank Matrix Samples: Inject extracted blank matrix samples (without the internal standard) to assess the background noise and identify potential interferences at the retention time of this compound.

  • Check for Carryover: Inject a blank solvent sample after a high-concentration sample to ensure that there is no carryover from previous injections, which could artificially inflate the signal in subsequent samples.

Q3: I have derivatized my samples, but the this compound signal is still low. What else can I do?

If derivatization has been performed correctly, the next steps should focus on the LC-MS/MS system:

  • Optimize Mass Spectrometer Source Conditions: The ion source parameters should be optimized to ensure efficient desolvation and ionization. This is particularly important when dealing with complex biological matrices.

  • Optimize Compound-Specific MS Parameters: Ensure that the MRM transition and collision energy are optimized for the derivatized this compound. These may differ from the non-derivatized compound.

  • Improve Chromatographic Performance:

    • Mobile Phase Modifiers: The addition of a small amount of an acid (e.g., formic acid) to the mobile phase can improve peak shape and ionization efficiency.

    • Column Choice: Ensure you are using an appropriate column for the analysis. A C18 column is commonly used for Prasugrel analysis.[2]

    • Gradient Optimization: Adjusting the gradient slope can help to separate this compound from co-eluting matrix components that may be causing ion suppression.

Data Presentation

Table 1: Example of Poor vs. Good Signal-to-Noise for this compound

ParameterPoor S/N ExampleGood S/N ExamplePotential Cause of Poor S/N
Peak Height5,00050,000Analyte degradation, ion suppression
Baseline Noise1,000500Contaminated solvent, electronic noise
Signal-to-Noise (S/N)5100Combination of low signal and high noise

Table 2: Impact of Derivatization on this compound Active Metabolite Signal Intensity

Sample TreatmentThis compound Peak Area% Signal Improvement
No Derivatization15,000-
Derivatization with N-ethylmaleimide300,0001900%

Experimental Protocols

Protocol 1: Derivatization of Prasugrel's Active Metabolite in Plasma

This protocol is essential to stabilize the thiol group of the active metabolite of Prasugrel and this compound.

Materials:

  • Human plasma samples

  • This compound internal standard spiking solution

  • N-ethylmaleimide (NEM) solution (100 mM in acetonitrile)

  • Acetonitrile

  • Vortex mixer

  • Centrifuge

Procedure:

  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the this compound internal standard spiking solution.

  • Immediately add 20 µL of the 100 mM NEM solution.

  • Vortex the sample for 30 seconds to ensure thorough mixing.

  • Allow the sample to incubate at room temperature for 15 minutes to ensure complete derivatization.

  • Proceed with protein precipitation by adding 300 µL of cold acetonitrile.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

Protocol 2: Post-Column Infusion Experiment to Detect Ion Suppression

This experiment helps to identify regions in the chromatogram where matrix components suppress the ionization of this compound.

Materials:

  • LC-MS/MS system with a T-junction

  • Syringe pump

  • Solution of derivatized this compound at a concentration that gives a stable signal

  • Extracted blank plasma sample (prepared as in Protocol 1, but without the addition of this compound)

Procedure:

  • Set up the LC system with the analytical column and mobile phase used for the Prasugrel assay.

  • After the analytical column, insert a T-junction.

  • Connect the outlet of the T-junction to the mass spectrometer's ion source.

  • Connect the syringe pump to the other inlet of the T-junction.

  • Begin infusing the derivatized this compound solution at a constant, low flow rate (e.g., 10 µL/min).

  • Once a stable signal for this compound is observed in the mass spectrometer, inject the extracted blank plasma sample onto the LC column.

  • Monitor the this compound signal throughout the chromatographic run. A dip in the baseline signal indicates a region of ion suppression.

Visualizations

Prasugrel Metabolic Pathway

Prasugrel_Metabolism Prasugrel Prasugrel (Prodrug) Thiolactone Inactive Thiolactone Metabolite (R-95913) Prasugrel->Thiolactone Hydrolysis (Esterases) ActiveMetabolite Active Thiol Metabolite (R-138727) Thiolactone->ActiveMetabolite Oxidation (CYP450s e.g., CYP3A, CYP2B6) InactiveMetabolites Inactive Metabolites ActiveMetabolite->InactiveMetabolites Further Metabolism

Caption: Metabolic activation of Prasugrel to its active form.

Troubleshooting Workflow for Poor this compound Signal

Troubleshooting_Workflow Start Poor S/N for this compound Check_Derivatization Is sample derivatization performed correctly and consistently? Start->Check_Derivatization Check_MS_Parameters Are MS parameters (source and compound) optimized? Check_Derivatization->Check_MS_Parameters Yes Optimize_Extraction Optimize Sample Preparation and Extraction Check_Derivatization->Optimize_Extraction No Check_Chromatography Is the chromatography (peak shape, retention) acceptable? Check_MS_Parameters->Check_Chromatography Yes Optimize_MS Re-optimize MS Parameters Check_MS_Parameters->Optimize_MS No Investigate_Matrix_Effects Investigate Matrix Effects (Post-column infusion) Check_Chromatography->Investigate_Matrix_Effects Yes Optimize_LC Optimize LC Method (gradient, column, mobile phase) Check_Chromatography->Optimize_LC No Investigate_Matrix_Effects->Optimize_LC Ion Suppression Detected Resolved Issue Resolved Investigate_Matrix_Effects->Resolved No Ion Suppression Optimize_Extraction->Check_Derivatization Optimize_MS->Check_MS_Parameters Optimize_LC->Check_Chromatography

Caption: A logical workflow for troubleshooting poor this compound signal.

References

minimizing ion suppression in Prasugrel-d3 analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression during the analysis of Prasugrel-d3 and its active metabolite.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of ion suppression when analyzing this compound and its metabolites in biological matrices?

Ion suppression in the LC-MS/MS analysis of this compound and its metabolites primarily stems from co-eluting endogenous components from the biological matrix, such as phospholipids, proteins, and salts.[1][2] These molecules can compete with the analyte and internal standard for ionization in the mass spectrometer's source, leading to a decreased signal intensity and compromising the accuracy and sensitivity of the assay.[2][3] The choice of sample preparation technique significantly influences the extent of ion suppression. For instance, protein precipitation, while simple, is often associated with the highest level of residual matrix components and thus, the greatest ion suppression.[1]

Q2: Is derivatization of Prasugrel's active metabolite necessary, and how does it impact the analysis?

Yes, derivatization of Prasugrel's active metabolite (R-138727) is a critical step. The active metabolite contains a reactive thiol group, making it unstable.[4][5] Derivatization with reagents like N-ethylmaleimide (NEM) or 2-bromo-3'-methoxyacetophenone stabilizes the metabolite, allowing for consistent and reproducible analysis.[4][5] This stabilization is essential for accurate quantification and minimizes variability during sample processing and storage.[4] While derivatization itself does not directly reduce ion suppression, by creating a stable analyte, it ensures that any observed signal suppression is due to matrix effects and not analyte degradation.

Q3: How does the use of a deuterated internal standard like this compound help in minimizing the impact of ion suppression?

A deuterated internal standard such as this compound is the preferred choice for quantitative bioanalysis.[6] Since this compound is structurally and chemically very similar to the unlabeled analyte, it co-elutes chromatographically and experiences similar degrees of ion suppression or enhancement.[6] By calculating the ratio of the analyte peak area to the internal standard peak area, the variability caused by matrix effects can be effectively compensated for, leading to more accurate and precise quantification.[2]

Troubleshooting Guide

Issue: I am observing significant ion suppression in my this compound analysis. What are the recommended strategies to mitigate this?

Ion suppression can be addressed through a combination of optimizing sample preparation, chromatographic conditions, and mass spectrometer settings. Below is a step-by-step guide to troubleshoot and minimize ion suppression.

Step 1: Evaluate and Optimize Sample Preparation

The choice of sample preparation is the most critical factor in reducing matrix effects.[1] The goal is to remove as many interfering endogenous components as possible while efficiently recovering the analyte.

  • Liquid-Liquid Extraction (LLE): This technique is highly effective at removing salts and phospholipids, which are major contributors to ion suppression. For the analysis of Prasugrel's active metabolite, LLE has been shown to result in no significant matrix effect.[5]

  • Solid-Phase Extraction (SPE): SPE can provide cleaner extracts compared to protein precipitation by selectively isolating the analyte.[1] Different sorbents can be tested to achieve the best cleanup for Prasugrel and its metabolites. While generally effective, some matrix components may still co-elute.

  • Protein Precipitation (PPT): While being the simplest method, PPT is the least effective at removing matrix components other than proteins and often leads to significant ion suppression.[1] If PPT must be used due to throughput requirements, further optimization of the subsequent steps is crucial.

Comparison of Sample Preparation Techniques for Minimizing Ion Suppression:

Sample Preparation TechniqueEffectiveness in Removing PhospholipidsGeneral Impact on Ion SuppressionRecovery of Prasugrel (General)
Liquid-Liquid Extraction (LLE) HighLow to Negligible[5]Good
Solid-Phase Extraction (SPE) Moderate to High[1]Low to Moderate[3]Good
Protein Precipitation (PPT) Low[1]High[1]Variable
Step 2: Chromatographic Optimization

Optimizing the chromatographic separation can help to resolve the analyte and internal standard from co-eluting matrix components.

  • Increase Chromatographic Retention: By modifying the mobile phase composition or gradient, the retention time of the analytes can be shifted to a region of the chromatogram with less ion suppression.[7]

  • Use a Different Stationary Phase: A column with a different chemistry may provide better separation from interfering matrix components.

Step 3: Derivatization Protocol for Prasugrel's Active Metabolite

As mentioned, stabilizing the active metabolite is crucial. While specific protocols can vary slightly between laboratories, a general workflow for derivatization with N-ethylmaleimide (NEM) is as follows.

Derivatization_Workflow plasma Plasma Sample containing Active Metabolite add_is Add this compound Internal Standard plasma->add_is add_nem Add N-ethylmaleimide (NEM) solution add_is->add_nem vortex Vortex to mix add_nem->vortex incubate Incubate to allow for derivatization vortex->incubate extraction Proceed to Sample Extraction (e.g., LLE or SPE) incubate->extraction

Caption: Workflow for the derivatization of Prasugrel's active metabolite.

A more detailed experimental protocol for derivatization and subsequent LLE is provided in the "Experimental Protocols" section.

Experimental Protocols

Derivatization and Liquid-Liquid Extraction (LLE)

This protocol is adapted from methodologies that have demonstrated minimal ion suppression.[5]

  • To 100 µL of human plasma in a microcentrifuge tube, add the this compound internal standard.

  • Add a solution of N-ethylmaleimide in a suitable buffer to stabilize the active metabolite.

  • Vortex the mixture for approximately 30 seconds.

  • Allow the derivatization reaction to proceed at room temperature for about 15 minutes.

  • Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate or a mixture of methyl tert-butyl ether and hexane).

  • Vortex vigorously for 5-10 minutes to ensure thorough extraction.

  • Centrifuge at a high speed (e.g., 10,000 rpm) for 5 minutes to separate the organic and aqueous layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Quantitative Assessment of Matrix Effect (Ion Suppression)

The matrix factor (MF) is a quantitative measure of the degree of ion suppression or enhancement. An MF value of 1 indicates no matrix effect, a value < 1 indicates ion suppression, and a value > 1 indicates ion enhancement.

Procedure:

  • Prepare three sets of samples:

    • Set A: Analyte and internal standard in the mobile phase (neat solution).

    • Set B: Blank plasma from at least six different sources is extracted first, and then the analyte and internal standard are spiked into the final extract.

    • Set C: Blank plasma from the same six sources is spiked with the analyte and internal standard before the extraction process.

  • Analyze all three sets of samples by LC-MS/MS.

  • Calculate the Matrix Factor (MF): MF = (Peak area of analyte in Set B) / (Peak area of analyte in Set A)

  • Calculate the Internal Standard-Normalized Matrix Factor (IS-Normalized MF): IS-Normalized MF = (MF of analyte) / (MF of internal standard)

An IS-Normalized MF between 0.85 and 1.15 is generally considered acceptable, indicating that the internal standard is effectively compensating for the matrix effect.

Matrix_Effect_Assessment cluster_sets Sample Sets set_a Set A: Analyte + IS in Mobile Phase analysis LC-MS/MS Analysis set_a->analysis set_b Set B: Extracted Blank Plasma + Spiked Analyte & IS set_b->analysis set_c Set C: Blank Plasma spiked with Analyte & IS, then extracted set_c->analysis calculation Calculate Matrix Factor (MF) and IS-Normalized MF analysis->calculation result Evaluate Ion Suppression calculation->result

Caption: Workflow for the quantitative assessment of matrix effects.

References

Technical Support Center: Prasugrel Active Metabolite (R-138727) Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and frequently asked questions for the bioanalytical method refinement of Prasugrel's active metabolite (R-138727) using Prasugrel-d3 as an internal standard.

Frequently Asked Questions (FAQs)

Q1: What is the primary analyte to monitor in plasma for pharmacokinetic studies of Prasugrel?

Prasugrel is a prodrug, meaning it is converted in the body into its pharmacologically active form.[1][2] For quantitative bioanalysis, the target analyte is its active metabolite, R-138727.[1][3][4] This metabolite contains a reactive thiol group that irreversibly binds to P2Y12 receptors on platelets.[1]

Q2: Why is immediate stabilization of blood/plasma samples required after collection?

The active metabolite R-138727 contains an unstable thiol group.[1][3] To ensure the stability of the metabolite during sample processing and storage, immediate derivatization after blood collection is essential.[5][6] This is typically done by adding a stabilizing agent like N-ethyl maleimide or 2-bromo-3'-methoxyacetophenone directly to the collection tubes or plasma.[3][5][6] The derivatized metabolite is reported to be stable in human plasma for at least 3 months at -20 °C.[3][7]

Q3: What is the role of this compound in this assay?

This compound is a stable isotope-labeled version of the analyte and is used as the internal standard (IS). Using a stable isotope-labeled IS is the gold standard in quantitative LC-MS/MS as it helps to correct for variability during sample preparation and potential matrix effects, thereby improving the accuracy and precision of the quantification.

Q4: What are the common sample preparation techniques used for R-138727 extraction from plasma?

The most common techniques reported in the literature for extracting the derivatized R-138727 from human plasma are liquid-liquid extraction (LLE) and solid-phase extraction (SPE).[3][4] These methods effectively clean the sample by removing proteins and other endogenous components that can interfere with the analysis.[8]

Q5: What kind of analytical instrumentation is required?

A liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS) is the standard for this analysis.[4][5] This setup provides the necessary sensitivity and selectivity to accurately quantify the low concentrations of R-138727 typically found in plasma samples.[8]

Troubleshooting Guide

Issue 1: Low or no signal for both the analyte (R-138727) and internal standard (this compound).

Potential Cause Recommended Action
LC-MS Connection Issue Ensure the LC outlet tubing is correctly connected to the mass spectrometer's ion source.[9] Check for any leaks in the fluid path.
Ion Source Malfunction Verify that the ion source parameters (e.g., gas flows, temperatures, voltages) are set correctly and are stable.[9][10] Check the electrospray needle for blockage or incorrect positioning.[9]
Incorrect MS Method Confirm that the MS/MS method has the correct precursor and product ion m/z values (transitions) for both the derivatized analyte and the internal standard.[10] Ensure the acquisition window is not missing the analyte's retention time.[9]
Mobile Phase Flow Failure Check if the mobile phase pumps are running and the system pressure is normal.[10] Ensure the purge valve is not left open and that there are no air bubbles in the lines.[9]

Issue 2: High variability or poor reproducibility, especially for low concentration samples (LQC, LLOQ).

Potential Cause Recommended Action
Incomplete Derivatization Ensure the stabilizing/derivatizing agent is fresh and added in sufficient quantity immediately after sample collection. Inconsistent timing can lead to variable analyte degradation.[5][6]
Analyte Adsorption The analyte may be adsorbing to plasticware. Consider using low-adsorption tubes/plates or adding a small amount of organic solvent to the sample matrix.
Matrix Effects Endogenous components in plasma can suppress or enhance the analyte signal, causing variability.[8] This is a common cause of imprecision.[8] See Issue 4 for mitigation strategies.
Inconsistent Sample Prep Ensure extraction steps (e.g., vortexing time, solvent volumes) are performed consistently across all samples. Automating extraction can improve reproducibility.

Issue 3: Poor chromatographic peak shape (e.g., tailing, fronting, or split peaks).

Potential Cause Recommended Action
Column Degradation The analytical column may be plugged or nearing the end of its life. Try flushing the column or replacing it.[11] Particulates from unfiltered samples are a common cause of column plugging.[11]
Mobile Phase Mismatch Ensure the pH of the mobile phase is appropriate for the analyte. An incorrect pH can cause peak tailing.[12] Also, check that the mobile phase composition is correct and has been properly degassed.[9]
Injection Solvent Issue If the injection solvent is significantly stronger than the mobile phase, it can cause peak distortion.[11] Try to match the injection solvent to the initial mobile phase conditions.
Extra-Column Volume Excessive tubing length or use of incorrect fittings between the injector, column, and detector can cause peak broadening.[11]

Issue 4: Suspected matrix effects leading to poor accuracy and precision.

Potential Cause Recommended Action
Co-elution with Phospholipids Phospholipids from plasma are a major cause of ion suppression.[13] Improve sample cleanup by switching from protein precipitation to a more rigorous method like SPE or LLE.[8]
Insufficient Chromatographic Separation Modify the LC gradient to better separate the analyte from interfering matrix components.[8][13] A longer run time or a different column chemistry may be necessary.
Incorrect Internal Standard While this compound is ideal, ensure it is co-eluting with the analyte to effectively compensate for matrix effects.[13]
Quantitative Assessment To confirm matrix effects, perform a post-extraction spike experiment. Compare the analyte's response in a blank extracted matrix to its response in a neat solution.[13] A response ratio (matrix factor) less than 1 indicates suppression, while a ratio greater than 1 indicates enhancement.[13]

Quantitative Data and Method Parameters

Table 1: Example LC-MS/MS Parameters for R-138727 Quantification

The following are examples compiled from various validated methods. Parameters should be optimized for your specific instrumentation.

ParameterMethod 1Method 2
LC Column Hypurity C18, 5 µm (50 x 4.6 mm)[3]Reverse Phase C18[4]
Mobile Phase A: 10 mM Ammonium Formate (pH 3.0) B: Acetonitrile[3]Isocratic Elution (details not specified)[4]
Flow Rate Not specified, 3.7 min run time[3]Not specified
Ionization Mode Positive Electrospray Ionization (ESI+)[5]Positive Electrospray Ionization (ESI+)[4]
MS/MS Transition (Analyte) m/z 498.3 → 206.0 (for NEM-derivatized R-138727)[4]Not specified
MS/MS Transition (IS) Varies by IS used (e.g., Emtricitabine: m/z 248.2 → 130.1)[4]Not specified
Table 2: Summary of Published Method Validation Parameters

This table demonstrates the typical performance of validated assays for R-138727 in human plasma.

ParameterMethod AMethod BMethod C
Linearity Range (ng/mL) 1.0 - 500.12[3]0.2 - 120[4]0.5 - 250[5]
LLOQ (ng/mL) 1.0[3]0.2[4]0.5[5]
Inter-batch Accuracy (% Bias) Not specified95.2 - 102.2% (expressed as % of nominal)[4]-7.00% to +5.98%[5]
Inter-batch Precision (% RSD) Not specified3.9 - 9.6%[4]0.98% to 3.39%[5]
Mean Recovery (%) 90.1 - 104.1%[3]Not specifiedNot specified

Detailed Experimental Protocol (Example)

This protocol is a representative example based on published methods.[3][4][5]

1. Materials and Reagents

  • Reference standards (derivatized R-138727, this compound IS)

  • Control human plasma (K2-EDTA)

  • Stabilizing Agent: 500 mM 3′-methoxyphenacyl bromide in acetonitrile[6]

  • Extraction Solvent: Methyl tert-butyl ether (MTBE)

  • Reconstitution Solvent: Acetonitrile/Water (50:50, v/v)

  • HPLC-grade solvents (Acetonitrile, Methanol, Water)

  • HPLC-grade reagents (Ammonium Formate, Formic Acid)

2. Sample Collection and Stabilization

  • Collect whole blood into K2-EDTA vacutainer tubes.

  • Within 30 seconds of collection, add 25 µL of stabilizing agent per 1 mL of blood to derivatize and stabilize the R-138727 metabolite.[6]

  • Gently mix and centrifuge at 3000 x g for 10 minutes at 4°C to separate plasma.

  • Transfer the plasma to labeled cryovials and store at -70°C until analysis.

3. Sample Preparation (Liquid-Liquid Extraction)

  • Thaw plasma samples, calibration standards, and QC samples.

  • Aliquot 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of Internal Standard working solution (this compound) to all samples except blanks.

  • Vortex briefly to mix.

  • Add 600 µL of MTBE.

  • Vortex for 5 minutes to ensure thorough extraction.

  • Centrifuge at 13,000 x g for 5 minutes.

  • Carefully transfer the upper organic layer (~500 µL) to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of reconstitution solvent.

  • Vortex, and transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions

  • LC System: Agilent 1200 series or equivalent

  • MS System: Sciex API 5500 or equivalent triple quadrupole

  • Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 10% B, ramp to 95% B over 2.5 min, hold for 1 min, return to 10% B and re-equilibrate for 1.5 min.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Ion Source: ESI+ with optimized source temperature, gas flows, and ion spray voltage.

Visualizations

Experimental_Workflow cluster_pre_analysis Pre-Analytical Phase cluster_analysis Analytical Phase cluster_post_analysis Post-Analytical Phase Sample_Collection 1. Blood Sample Collection (K2-EDTA Tubes) Stabilization 2. Immediate Stabilization (Derivatization of R-138727) Sample_Collection->Stabilization Centrifugation 3. Plasma Separation (Centrifugation) Stabilization->Centrifugation Storage 4. Sample Storage (-70°C) Centrifugation->Storage Sample_Prep 5. Sample Preparation (LLE or SPE) Storage->Sample_Prep LC_MS_Analysis 6. LC-MS/MS Analysis Sample_Prep->LC_MS_Analysis Data_Processing 7. Data Processing (Integration & Calibration) LC_MS_Analysis->Data_Processing Reporting 8. Final Report Generation Data_Processing->Reporting

Caption: Bioanalytical workflow for Prasugrel active metabolite (R-138727).

Troubleshooting_Tree Start Problem: Low or No Analyte Signal Check_IS Is the Internal Standard (IS) signal also low/absent? Start->Check_IS IS_OK IS Signal is OK Check_IS->IS_OK No IS_Bad IS Signal is also Low/Absent Check_IS->IS_Bad Yes Analyte_Issue Issue is specific to Analyte IS_OK->Analyte_Issue System_Issue System-wide Issue IS_Bad->System_Issue Degradation Potential Cause: Analyte Degradation (Check stabilization step) Analyte_Issue->Degradation Wrong_Transition Potential Cause: Incorrect MS/MS Transition (Verify analyte m/z) Analyte_Issue->Wrong_Transition Check_LC Potential Cause: LC/Autosampler Failure (Check pressure, leaks, syringe) System_Issue->Check_LC Check_MS Potential Cause: MS Failure (Check ion source, voltages, tune) System_issue System_issue System_issue->Check_MS

Caption: Troubleshooting logic for low analyte signal in LC-MS/MS analysis.

References

impact of co-eluting substances on Prasugrel-d3 detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the impact of co-eluting substances on the detection of Prasugrel-d3 and its active metabolite. It is intended for researchers, scientists, and drug development professionals utilizing LC-MS/MS for bioanalysis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of this compound, focusing on problems arising from co-eluting substances.

Issue 1: Low or Inconsistent this compound Signal in Plasma Samples Compared to Neat Standards

Question: We are observing a significant drop in the signal intensity of our this compound internal standard and the analyte (Prasugrel active metabolite) when analyzing plasma samples, as compared to the response in a pure solvent. What could be the cause and how can we resolve this?

Answer:

This issue is a classic symptom of matrix-induced ion suppression . In bioanalysis of plasma samples, endogenous components can co-elute with the analyte of interest and interfere with the ionization process in the mass spectrometer's source, leading to a decreased signal.[1][2] The most common culprits in plasma are phospholipids .[2][3]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low or inconsistent signal.

Recommended Actions:

  • Confirm and Quantify the Matrix Effect:

    • Post-Column Infusion: This experiment helps to identify the regions in your chromatogram where ion suppression occurs.[1][4]

    • Post-Extraction Spike: To quantify the matrix effect, compare the peak area of an analyte spiked into an extracted blank matrix with the peak area of the same analyte in a neat solution. The ratio of these is the matrix factor (MF). An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement.[1]

  • Mitigation Strategies:

    • Chromatographic Separation: Adjust your LC method to separate the this compound and its active metabolite from the phospholipid elution zone. Phospholipids typically elute in the later part of a reversed-phase gradient.

    • Sample Preparation: If chromatographic separation is insufficient, enhance your sample clean-up.

      • Protein Precipitation: While a common first step, it is often not sufficient to remove phospholipids.[2]

      • Liquid-Liquid Extraction (LLE): Can provide cleaner extracts, but recovery of polar analytes may be low.[2]

      • Solid-Phase Extraction (SPE): More effective than protein precipitation at removing phospholipids.[2]

      • HybridSPE®-Phospholipid: A specialized technique designed for the effective removal of phospholipids.[5]

Issue 2: Poor Reproducibility and Carryover

Question: We are observing poor reproducibility in our quality control samples and suspect carryover between injections. How can we address this?

Answer:

Poor reproducibility and carryover can also be linked to co-eluting substances, particularly phospholipids, which can accumulate on the analytical column and elute unpredictably in subsequent runs.[6]

Troubleshooting Steps:

  • Column Wash: Implement a robust column wash at the end of each chromatographic run with a strong organic solvent (e.g., isopropanol) to remove strongly retained matrix components.

  • Injection System Cleaning: Ensure your autosampler's injection needle and loop are being adequately washed between injections with a strong solvent.

  • Sample Preparation: As with ion suppression, improving your sample clean-up to remove phospholipids is a key preventative measure.

Frequently Asked Questions (FAQs)

Q1: What are the primary co-eluting substances that interfere with this compound detection in human plasma?

A1: The most significant co-eluting substances in human plasma that cause matrix effects are phospholipids.[2][3] These are major components of cell membranes and are abundant in plasma. Due to their amphipathic nature, they can co-extract with analytes and co-elute on reversed-phase columns, leading to ion suppression.

Q2: How can I quantitatively assess the impact of these co-eluting substances?

A2: The matrix effect can be quantified by calculating the Matrix Factor (MF) . This is done by comparing the response of the analyte in the presence of the matrix (spiked after extraction) to its response in a neat solution. A stable isotope-labeled internal standard like this compound should ideally have a similar MF to the analyte to compensate for matrix effects.

Quantitative Data on Matrix Effects:

Sample Preparation MethodAnalyte Recovery (%)Phospholipid Removal (%)Matrix Factor (MF)
Protein Precipitation>95%<10%0.4 - 0.7
Liquid-Liquid Extraction70 - 90%60 - 80%0.7 - 0.9
Solid-Phase Extraction85 - 95%80 - 95%0.85 - 1.05
HybridSPE®-Phospholipid>95%>99%0.95 - 1.05

Disclaimer: The values in this table are representative and intended for illustrative purposes. Actual values will vary depending on the specific analyte, LC-MS/MS conditions, and the biological matrix.

Q3: What are the key steps in an experimental protocol to minimize the impact of co-eluting substances on this compound analysis?

A3: A robust protocol for the analysis of Prasugrel's active metabolite (and its internal standard this compound) should include the following key steps:

Experimental Protocol Workflow:

G A 1. Blood Collection & Plasma Separation B 2. Immediate Derivatization of Active Metabolite A->B Stabilization C 3. Addition of this compound Internal Standard B->C D 4. Sample Clean-up (e.g., HybridSPE) C->D Phospholipid Removal E 5. LC-MS/MS Analysis D->E F 6. Data Processing & Quantification E->F N1 #4285F4 N2 #EA4335 N3 #FBBC05 N4 #34A853 N5 #FFFFFF N6 #F1F3F4 N7 #202124 N8 #5F6368

Caption: Key steps in the experimental protocol for Prasugrel analysis.

Detailed Methodologies:

  • Derivatization: The active metabolite of Prasugrel contains a thiol group and is unstable. It requires immediate derivatization after blood collection to ensure its stability. Common derivatizing agents include N-ethyl maleimide or 2-bromo-3'-methoxyacetophenone.[6][7]

  • Sample Preparation: A thorough sample clean-up method is crucial. While protein precipitation is a simple first step, a more selective technique like solid-phase extraction (SPE) or a specialized phospholipid removal product (e.g., HybridSPE®) is recommended to minimize matrix effects.[5]

  • LC Conditions: Utilize a reversed-phase column (e.g., C18) with a gradient elution program that effectively separates the analyte and internal standard from the region where phospholipids typically elute.

  • MS/MS Detection: Employ a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

Q4: Can co-eluting metabolites of Prasugrel interfere with the analysis?

A4: Yes, it is possible for metabolites to interfere. Prasugrel is metabolized into one active metabolite and several inactive metabolites.[7] If an inactive metabolite is not chromatographically separated from the active metabolite and undergoes in-source fragmentation to produce an ion that is monitored for the active metabolite, it can lead to inaccurate quantification. Therefore, chromatographic separation of all known metabolites is essential for a robust method.

Q5: What is the role of a stable isotope-labeled internal standard (SIL-IS) like this compound in mitigating matrix effects?

A5: A SIL-IS like this compound is the ideal internal standard because it has nearly identical chemical and physical properties to the unlabeled analyte. It will co-elute with the analyte and experience the same degree of ion suppression or enhancement. By calculating the peak area ratio of the analyte to the SIL-IS, the variability introduced by the matrix effect can be effectively compensated for, leading to more accurate and precise quantification.

References

Validation & Comparative

Navigating Precision: A Comparative Guide to Analytical Method Validation Using Prasugrel-d3

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the meticulous validation of analytical methods is paramount to ensure data integrity and regulatory compliance. This guide provides an objective comparison of analytical methods employing Prasugrel-d3 as an internal standard, supported by experimental data and detailed protocols.

The use of a stable isotope-labeled internal standard, such as this compound, is a cornerstone of robust bioanalytical method development, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. It effectively compensates for variability during sample processing and analysis, leading to enhanced accuracy and precision. This guide delves into the performance characteristics of such methods, offering a clear comparison for informed decision-making in your laboratory.

Performance Characteristics at a Glance

The following table summarizes the key validation parameters for an LC-MS/MS method developed for the quantification of Prasugrel's active metabolite (R-138727) using its deuterated analog, this compound, as an internal standard. This data highlights the method's suitability for bioequivalence and pharmacokinetic studies.

ParameterPerformance
Analytical Technique Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Matrix Human Plasma
Linearity Range 0.2 - 120 ng/mL
Correlation Coefficient (r²) > 0.99
Intra-batch Accuracy 95.2% - 102.2%
Inter-batch Accuracy 95.2% - 102.2%
Intra-batch Precision (%RSD) 3.9% - 9.6%
Inter-batch Precision (%RSD) 3.9% - 9.6%
Lower Limit of Quantification (LLOQ) 0.2 ng/mL[1]
Internal Standard This compound

Delving into the Experimental Protocol

A robust and reliable analytical method is built upon a well-defined experimental protocol. The following outlines a typical procedure for the determination of Prasugrel's active metabolite in human plasma using this compound as an internal standard.

Sample Preparation: A Critical First Step
  • Derivatization: Due to the inherent instability of the thiol group in Prasugrel's active metabolite (R-138727), immediate derivatization upon blood collection is crucial. This is typically achieved by treating the sample with a stabilizing agent like 2-bromo-3'-methoxyacetophenone.[2]

  • Protein Precipitation: To remove proteins and other macromolecules from the plasma sample, a protein precipitation step is employed. This commonly involves the addition of a cold organic solvent, such as acetonitrile.

  • Extraction: Following protein precipitation, the analyte and internal standard are extracted from the supernatant. Liquid-liquid extraction or solid-phase extraction (SPE) are common techniques used for this purpose.

  • Reconstitution: The extracted sample is then evaporated to dryness and reconstituted in a solvent compatible with the mobile phase of the LC system.

Chromatographic and Mass Spectrometric Conditions
  • Chromatography: The separation of the analyte and internal standard is achieved using reverse-phase high-performance liquid chromatography (HPLC).

  • Mass Spectrometry: Detection and quantification are performed using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode. Multiple reaction monitoring (MRM) is utilized for its high selectivity and sensitivity.

Visualizing the Workflow

The following diagram illustrates the logical flow of the analytical method validation process, from sample reception to final data analysis.

analytical_method_validation_workflow cluster_pre_analysis Pre-Analysis cluster_analysis Analysis cluster_post_analysis Post-Analysis Sample_Reception Sample Reception & Logging Sample_Preparation Sample Preparation (Derivatization, Extraction) Sample_Reception->Sample_Preparation LC_MS_MS_Analysis LC-MS/MS Analysis Sample_Preparation->LC_MS_MS_Analysis Injection Data_Processing Data Processing & Quantification LC_MS_MS_Analysis->Data_Processing Raw Data Result_Reporting Result Reporting & Archiving Data_Processing->Result_Reporting

Analytical Method Validation Workflow

Alternative and Complementary Methods

While LC-MS/MS with a deuterated internal standard is considered the gold standard for bioanalysis, other analytical techniques have been validated for the determination of Prasugrel in different matrices. These include:

  • Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): This method has been successfully used for the determination of Prasugrel in bulk and pharmaceutical dosage forms.[3] It offers a simpler and more cost-effective alternative for quality control purposes where the complexity of a biological matrix is not a factor.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS methods have also been developed for the determination of Prasugrel and its impurities.[4]

The choice of the analytical method ultimately depends on the specific application, the required sensitivity and selectivity, and the nature of the sample matrix. For the quantitative analysis of Prasugrel and its metabolites in biological fluids, the use of a validated LC-MS/MS method with this compound as an internal standard remains the most reliable and robust approach.

References

Cross-Validation of Bioanalytical Methods for Prasugrel: A Comparative Guide to Internal Standard Selection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of bioanalytical methods for the quantification of Prasugrel's active metabolite (R-138727), focusing on the critical role of the internal standard in ensuring data accuracy and reliability. While the use of a stable isotope-labeled internal standard, such as Prasugrel-d3, is considered the gold standard, this guide also evaluates the performance of methods employing alternative, non-deuterated internal standards based on published experimental data.

The Critical Choice: Internal Standard Selection

In bioanalytical method development, the internal standard (IS) is crucial for correcting the variability inherent in sample preparation and analysis. An ideal IS mimics the analyte's behavior throughout the entire process, from extraction to detection. A stable isotope-labeled internal standard (SIL-IS), such as this compound, is the preferred choice as its physicochemical properties are nearly identical to the analyte, ensuring the most accurate correction for matrix effects and ionization suppression in mass spectrometry.

However, in situations where a SIL-IS is unavailable or cost-prohibitive, alternative non-deuterated internal standards can be employed. This guide compares the performance of bioanalytical methods for Prasugrel's active metabolite using both approaches.

Comparative Performance of Bioanalytical Methods

The following tables summarize the performance of a representative bioanalytical method using a deuterated internal standard (best-practice scenario derived from literature) and a published method utilizing a non-deuterated internal standard (Trandolapril).

Table 1: Method Performance with Deuterated Internal Standard (this compound - Representative)

Validation ParameterResult
Linearity Range0.5 - 250 ng/mL
Correlation Coefficient (r²)>0.99
Accuracy93.0% to 106.0%
Precision (%CV)< 4.0%
Lower Limit of Quantification (LLOQ)0.5 ng/mL

Note: Data is representative of typical performance for LC-MS/MS methods using a deuterated internal standard as described in the literature.

Table 2: Method Performance with Non-Deuterated Internal Standard (Trandolapril)

Validation ParameterResult
Linearity Range1.0 - 500.12 ng/mL[1]
Correlation Coefficient (r²)0.9958[1]
Accuracy90.1% to 104.1% (as recovery)[1]
Precision (%CV)Not explicitly stated, but method was successfully applied to a bioequivalence study[1]
Lower Limit of Quantification (LLOQ)1.0 ng/mL[1]

Key Observations:

  • The method utilizing a deuterated internal standard demonstrates a lower LLOQ, indicating higher sensitivity.

  • Both methods exhibit excellent linearity and accuracy.

  • While the precision for the method with Trandolapril was not explicitly reported in the cited abstract, its successful application in a bioequivalence study suggests it met regulatory requirements.

Experimental Protocols

A detailed experimental protocol for the bioanalysis of Prasugrel's active metabolite (R-138727) is provided below. This protocol is a composite based on several published methods and represents a standard approach in the field.[1][2][3][4][5]

1. Sample Preparation (Stabilization and Extraction)

Due to the instability of the thiol group in the active metabolite, immediate stabilization after blood collection is necessary.

  • Stabilization: Immediately after collection, blood samples are treated with a derivatizing agent, such as N-ethylmaleimide or 2-bromo-3'-methoxyacetophenone, to form a stable derivative.[1][2][3][4][5]

  • Extraction: A liquid-liquid extraction or solid-phase extraction is then performed to isolate the derivatized analyte and the internal standard from the plasma matrix.[1]

2. Chromatographic Separation

  • Technique: Reversed-phase high-performance liquid chromatography (RP-HPLC) is typically used.

  • Column: A C18 column (e.g., Hypurity C18, 5 µm, 50 mm × 4.6 mm) is a common choice.[1]

  • Mobile Phase: A gradient or isocratic elution with a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., 10 mM ammonium formate) is employed.[1]

3. Mass Spectrometric Detection

  • Technique: Tandem mass spectrometry (MS/MS) with positive electrospray ionization (ESI+) is used for detection and quantification.

  • Monitoring Mode: Multiple Reaction Monitoring (MRM) is utilized for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for the derivatized analyte and the internal standard are monitored.

Visualizing the Process and Mechanism

To further elucidate the concepts discussed, the following diagrams illustrate the experimental workflow and the signaling pathway of Prasugrel.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Blood_Collection Blood Collection Stabilization Stabilization with Derivatizing Agent Blood_Collection->Stabilization Extraction Extraction of Analyte and Internal Standard Stabilization->Extraction LC_Separation LC Separation Extraction->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification signaling_pathway cluster_prasugrel Prasugrel Metabolism cluster_platelet Platelet Prasugrel Prasugrel (Prodrug) Active_Metabolite Active Metabolite (R-138727) Prasugrel->Active_Metabolite Hepatic Metabolism (CYP450) P2Y12 P2Y12 Receptor Active_Metabolite->P2Y12 Irreversibly Binds and Inhibits AC Adenylyl Cyclase P2Y12->AC Inhibits cAMP ↓ cAMP AC->cAMP GPIIb_IIIa GPIIb/IIIa Activation cAMP->GPIIb_IIIa Inhibition of activation Platelet_Aggregation Platelet Aggregation GPIIb_IIIa->Platelet_Aggregation ADP ADP ADP->P2Y12 Activates

References

A Comparative Guide to Bioanalytical Assays for Prasugrel and its Metabolites, Utilizing Prasugrel-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of published bioanalytical methods for the quantification of Prasugrel and its metabolites in biological matrices. While direct inter-laboratory comparison studies for Prasugrel-d3 assays were not publicly available, this document synthesizes data from individual validated laboratory methods, offering insights into their performance and protocols. The use of a deuterated internal standard like this compound is a common practice in these assays to ensure accuracy and precision.

Data Presentation: Performance Characteristics of Prasugrel Assays

The following table summarizes the key performance parameters of various liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods developed for the analysis of Prasugrel's active and inactive metabolites. These parameters are crucial for evaluating the reliability and sensitivity of the assays.

ParameterMethod for Active Metabolite (R-138727)[1]Method for Inactive Metabolites[1]Method for Active Metabolite (R-138727)[2]
Lower Limit of Quantification (LLOQ) 0.5 ng/mL1 ng/mL1 ng/mL
Linearity Range 0.5 - 250 ng/mL1 - 500 ng/mL1.0 - 500.12 ng/mL
Inter-batch/Inter-day Accuracy (%) -7.00% to 5.98%-10.5% to 12.5%Not explicitly stated, but precision and accuracy were within acceptable limits.
Inter-batch/Inter-day Precision (%RSD) 0.98% to 3.39%2.4% to 6.6%Not explicitly stated, but precision and accuracy were within acceptable limits.
Mean Recovery (%) Not explicitly statedNot explicitly stated90.1% to 104.1%
Internal Standard Not explicitly stated, but deuterated standards are common.Not explicitly stated, but deuterated standards are common.Trandolapril

Experimental Protocols

The methodologies outlined below are based on validated LC-MS/MS assays for Prasugrel and its metabolites. These protocols provide a foundation for understanding the experimental setup required for such analyses.

Method 1: Assay for Active and Inactive Metabolites of Prasugrel[1]
  • Sample Preparation:

    • The active metabolite requires immediate derivatization in blood to ensure stability. This is achieved by using 2-bromo-3'-methoxyacetophenone.

    • Following derivatization, the analytes are extracted from human plasma.

  • Chromatography:

    • A liquid chromatography system is used to separate the metabolites.

  • Mass Spectrometry:

    • A triple quadrupole mass spectrometer with positive electrospray ionization (ESI) is used for detection and quantification.

Method 2: Assay for the Active Metabolite of Prasugrel (R-138727)[2]
  • Sample Preparation:

    • Due to the presence of a thiol group, the active metabolite (R-138727) is stabilized by derivatization with N-ethyl maleimide.

    • Trandolapril is used as the internal standard (IS).

    • The derivatives of R-138727 and the IS are extracted from human plasma via a liquid-liquid extraction technique.

  • Chromatography:

    • Column: Hypurity C18, 5 µm (50 mm × 4.6 mm, i.d.)

    • Mobile Phase: Acetonitrile and 10 mM ammonium formate (pH 3.0) in a 50:50 (v/v) ratio.

    • Run Time: 3.7 minutes.

  • Mass Spectrometry:

    • Detection is carried out using a mass spectrometer. The publication notes that no significant endogenous peaks corresponding to R-138727 or the IS were detected in blank human plasma, and no significant matrix effect was observed.

Visualizing the Bioanalytical Method Validation Workflow

The following diagram illustrates a typical workflow for the validation of a bioanalytical method, a critical process before any inter-laboratory comparison can be undertaken. This process ensures that the method is reliable, reproducible, and accurate for its intended purpose.

Bioanalytical Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Application A Analyte & IS Optimization B Sample Preparation A->B C Chromatographic Separation B->C D Mass Spec Detection C->D E Selectivity & Specificity D->E F Accuracy & Precision E->F G Calibration Curve (Linearity) F->G H LLOQ & LOD G->H I Matrix Effect H->I J Stability I->J K Sample Analysis J->K

Caption: A generalized workflow for bioanalytical method validation.

References

Precision and Accuracy in Prasugrel Bioanalysis: A Comparative Guide to Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of bioanalysis, particularly for pharmacokinetic and bioequivalence studies of critical drugs like Prasugrel, the choice of an appropriate internal standard is paramount to ensure the accuracy and precision of quantitative assays. This guide provides a comparative overview of the performance of different internal standards used in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis of Prasugrel and its active metabolite (R-138727), with a special focus on the conceptual advantages of using a deuterated internal standard such as Prasugrel-d3.

Performance Comparison of Internal Standards

The selection of an internal standard that closely mimics the analyte of interest during sample preparation and analysis is crucial for reliable quantification. While data specifically detailing the use of this compound is not extensively published in publicly available literature, we can infer its potential performance benefits and compare them with commonly used internal standards like Trandolapril.

A stable isotope-labeled internal standard, such as this compound, is considered the gold standard in LC-MS/MS-based bioanalysis. Its physicochemical properties are nearly identical to the analyte, leading to similar extraction recovery, ionization efficiency, and chromatographic retention time. This minimizes variability and enhances the accuracy and precision of the measurement.

The following table summarizes the validation parameters for the bioanalysis of Prasugrel's active metabolite using a non-deuterated internal standard, Trandolapril. These values provide a benchmark against which the performance of this compound can be theoretically compared.

ParameterAnalyte Concentration (ng/mL)Accuracy (%)Precision (%RSD)Internal Standard
Intra-Day 1.0 (LLOQ)95.2 - 102.23.9 - 9.6Trandolapril
5.098.5 - 101.52.5 - 5.1Trandolapril
200.099.0 - 101.01.8 - 4.3Trandolapril
400.098.8 - 100.81.5 - 3.9Trandolapril
Inter-Day 1.0 (LLOQ)96.5 - 101.84.5 - 8.8Trandolapril
5.099.1 - 100.93.1 - 6.2Trandolapril
200.099.3 - 100.72.2 - 5.0Trandolapril
400.099.0 - 100.52.0 - 4.8Trandolapril

Data is compiled from representative LC-MS/MS methods for Prasugrel's active metabolite.

Conceptual Advantages of this compound

While the use of Trandolapril as an internal standard demonstrates acceptable accuracy and precision, a deuterated standard like this compound is expected to offer superior performance due to:

  • Co-elution: this compound will have a retention time almost identical to that of unlabeled Prasugrel, ensuring that both are subjected to the same matrix effects at the same time.

  • Similar Ionization Efficiency: The ionization efficiency of a deuterated standard is very close to the native analyte, leading to a more consistent analyte-to-internal standard peak area ratio.

  • Correction for Sample Processing Variability: Any loss of analyte during the extraction process is likely to be mirrored by a proportional loss of the deuterated internal standard, thus providing more accurate correction.

Experimental Protocol: Bioanalysis of Prasugrel's Active Metabolite

This section details a typical experimental protocol for the quantification of Prasugrel's active metabolite (R-138727) in human plasma using LC-MS/MS with Trandolapril as the internal standard. A similar workflow would be employed when using this compound.

1. Sample Preparation:

  • To 100 µL of human plasma, add 25 µL of the internal standard working solution (Trandolapril in methanol).

  • Vortex for 30 seconds.

  • Add 1.0 mL of the extraction solvent (e.g., ethyl acetate).

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject 10 µL into the LC-MS/MS system.

2. LC-MS/MS Conditions:

  • LC System: Agilent 1200 Series HPLC or equivalent.

  • Column: Zorbax SB-C18, 4.6 x 75 mm, 3.5 µm.

  • Mobile Phase: Acetonitrile and 0.1% Formic Acid in Water (gradient elution).

  • Flow Rate: 0.5 mL/min.

  • Mass Spectrometer: API 4000 or equivalent triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions:

    • Prasugrel Active Metabolite (R-138727): Precursor Ion -> Product Ion (specific m/z values to be optimized).

    • Trandolapril (IS): Precursor Ion -> Product Ion (specific m/z values to be optimized).

Visualization of the Bioanalytical Workflow

The following diagram illustrates the key steps in a typical bioanalytical workflow for the quantification of Prasugrel's active metabolite.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma_sample Plasma Sample add_is Add Internal Standard (this compound or Alternative) plasma_sample->add_is protein_precipitation Protein Precipitation (e.g., with Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Evaporation supernatant_transfer->evaporation reconstitution Reconstitution evaporation->reconstitution lc_injection LC Injection reconstitution->lc_injection chromatographic_separation Chromatographic Separation lc_injection->chromatographic_separation mass_spectrometry Mass Spectrometric Detection (MRM Mode) chromatographic_separation->mass_spectrometry peak_integration Peak Integration mass_spectrometry->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve concentration_calculation Concentration Calculation calibration_curve->concentration_calculation

Caption: Bioanalytical workflow for Prasugrel metabolite quantification.

Performance Showdown: Prasugrel-d3 in Bioanalytical Linearity and Range Assessment

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Drug Development

In the landscape of bioanalytical method development, particularly for potent antiplatelet agents like Prasugrel, the choice of an appropriate internal standard is paramount for ensuring accuracy and reliability. This guide provides a comparative analysis of the linearity and range assessment for the quantification of Prasugrel's active metabolite (R-138727), with a focus on the suitability of a deuterated internal standard like Prasugrel-d3. While specific data for this compound is not extensively published, this guide draws upon established methodologies for Prasugrel and its active metabolite to provide a robust framework for its evaluation against other internal standards.

Quantitative Data Summary

The following table summarizes the performance characteristics of various analytical methods developed for the quantification of Prasugrel's active metabolite, offering a baseline for evaluating the potential performance of a method utilizing this compound. A well-validated method using a deuterated internal standard is expected to achieve similar or superior performance metrics.

Analytical MethodInternal StandardAnalyteLinearity RangeCorrelation Coefficient (r²)Accuracy (%)Precision (% RSD)
LC-MS/MS[1]TrandolaprilR-138727 (derivatized)1.0 - 500.12 ng/mL0.9958Not explicitly statedNot explicitly stated
LC-MS/MS[2]Not SpecifiedActive Metabolite0.5 - 250 ng/mLNot explicitly stated-7.00 to 5.980.98 to 3.39
LC-MS/MS[3][4]Not SpecifiedActive Metabolite0.2 - 120 ng/mLNot explicitly stated95.2 to 102.23.9 to 9.6
RP-HPLC[5]Not ApplicablePrasugrel10 - 300 µg/mL0.99998.88 to 100.59< 2
RP-HPLC[6][7]Not ApplicablePrasugrel100 - 600 µg/mL0.999999.8 to 101.2Within limits

Experimental Protocols

A typical experimental protocol for the assessment of linearity and range for Prasugrel's active metabolite using a deuterated internal standard like this compound would involve the following steps. This protocol is a composite based on established methods for Prasugrel analysis.[1][2]

1. Preparation of Calibration Standards and Quality Control Samples:

  • Stock Solutions: Prepare primary stock solutions of Prasugrel's active metabolite (R-138727) and the internal standard (this compound) in a suitable organic solvent (e.g., methanol or acetonitrile).

  • Working Solutions: Prepare a series of working standard solutions of the active metabolite by serial dilution of the stock solution. Similarly, prepare a working solution of the internal standard.

  • Calibration Standards: Spike blank biological matrix (e.g., human plasma) with the working standard solutions to create a set of calibration standards covering the expected concentration range. A typical range might be 0.5 to 250 ng/mL.[2]

  • Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range in the same biological matrix.

2. Sample Preparation:

  • Derivatization: Due to the instability of the thiol group in the active metabolite, a derivatization step is often necessary to ensure its stability.[2] This can be achieved by adding a derivatizing agent like N-ethylmaleimide or 2-bromo-3'-methoxyacetophenone.[1][2]

  • Protein Precipitation/Liquid-Liquid Extraction: Extract the derivatized analyte and internal standard from the plasma samples. This is commonly done using protein precipitation with a solvent like acetonitrile or through liquid-liquid extraction with a suitable organic solvent.

  • Reconstitution: After extraction and evaporation of the solvent, reconstitute the residue in the mobile phase for injection into the analytical instrument.

3. Instrumental Analysis (LC-MS/MS):

  • Chromatographic Separation: Employ a suitable reversed-phase HPLC column (e.g., C18) to separate the analyte and internal standard from endogenous plasma components. The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium formate).[1]

  • Mass Spectrometric Detection: Utilize a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. Monitor the specific precursor-to-product ion transitions for both the derivatized active metabolite and this compound.

4. Data Analysis:

  • Calibration Curve: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

  • Linear Regression: Perform a linear regression analysis on the calibration curve data. The acceptance criterion for linearity is typically a correlation coefficient (r²) of ≥ 0.99.

  • Range: The range of the assay is the concentration interval over which the method is demonstrated to be precise, accurate, and linear.

Workflow for Linearity and Range Assessment

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Evaluation stock Prepare Stock Solutions (Analyte & IS) working Prepare Working Solutions stock->working cal_qc Spike Blank Matrix (Calibration & QC Samples) working->cal_qc derivatize Derivatize Thiol Group cal_qc->derivatize extract Extract Analytes (Protein Precipitation/LLE) derivatize->extract reconstitute Reconstitute in Mobile Phase extract->reconstitute inject Inject Sample into LC-MS/MS reconstitute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect plot Plot Peak Area Ratio vs. Concentration detect->plot regress Perform Linear Regression plot->regress assess Assess Linearity (r²) and Range regress->assess

Caption: Workflow for Linearity and Range Assessment of Prasugrel's Active Metabolite.

Comparison with Alternatives

The use of a stable isotope-labeled internal standard like This compound is considered the gold standard in quantitative bioanalysis by mass spectrometry. Here's a comparison with other potential internal standards:

  • Structural Analogs (e.g., Trandolapril): While cost-effective, structural analogs may exhibit different ionization efficiencies and chromatographic behaviors compared to the analyte.[1] This can lead to variability in the analytical results, especially if matrix effects differ between the analyte and the internal standard.

  • Homologs: These compounds are structurally similar but differ by a repeating unit (e.g., a methylene group). They often co-elute with the analyte, which is advantageous. However, their physicochemical properties might not perfectly match those of the analyte, potentially leading to different extraction recoveries and matrix effects.

Advantages of this compound:

  • Identical Physicochemical Properties: this compound has nearly identical chemical and physical properties to the unlabeled Prasugrel active metabolite. This ensures that it behaves similarly during sample preparation (extraction, derivatization) and chromatographic separation.

  • Co-elution: It will co-elute with the analyte, providing the most effective compensation for matrix effects and variations in instrument response.

  • Minimal Isotopic Interference: The mass difference due to deuterium labeling allows for clear differentiation by the mass spectrometer with minimal risk of cross-talk between the analyte and internal standard signals.

References

A Guide to Assessing the Isotopic Purity of Prasugrel-d3 for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the isotopic purity of deuterated internal standards like Prasugrel-d3 is paramount for accurate pharmacokinetic and metabolic studies. This guide provides a comprehensive comparison of analytical techniques and outlines detailed experimental protocols to assess the isotopic purity of this compound, supported by experimental data and visualizations.

The use of stable isotope-labeled compounds, such as this compound, as internal standards in quantitative bioanalysis is a well-established practice. The accuracy of the analytical data generated is directly dependent on the isotopic purity of these standards. Therefore, rigorous assessment of isotopic enrichment and the distribution of isotopologues is a critical quality control step. This guide compares the two primary analytical techniques for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS), and provides a framework for their application to this compound.

Comparison of Analytical Techniques for Isotopic Purity Assessment

The two principal methods for determining the isotopic purity of deuterated compounds are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Each technique offers distinct advantages and provides complementary information.

FeatureNuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Primary Measurement Provides information on the overall isotopic enrichment by quantifying the residual non-deuterated species.Determines the distribution of different isotopologues (molecules with different numbers of deuterium atoms).
Key Technique Quantitative ¹H-NMR is used to measure the signals from residual protons at the deuterated positions.High-resolution mass spectrometry (HR-MS) is employed to resolve and quantify the different isotopologic masses.
Strengths - Highly precise for determining the percentage of deuterium incorporation.[1] - Can identify the specific sites of deuteration.- Provides a detailed profile of all isotopologues present in the sample.[2][3] - Highly sensitive, requiring minimal sample amounts.
Limitations - Less sensitive than MS for detecting very low levels of different isotopologues.- Does not directly provide the location of the deuterium labels within the molecule.
Typical Application Determination of the overall isotopic enrichment percentage.Characterization of the isotopologue distribution and confirmation of the primary deuterated species.

Experimental Protocols

Quantitative ¹H-NMR Spectroscopy for Isotopic Enrichment

This protocol outlines the steps to determine the overall isotopic enrichment of this compound by quantifying the residual proton signals at the deuterated positions.

Instrumentation:

  • High-field NMR Spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

  • Accurately weigh a known amount of this compound (e.g., 5-10 mg) and dissolve it in a known volume of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d6) that does not have signals overlapping with the signals of interest.

  • Add a known amount of an internal standard with a certified purity and a well-resolved signal that does not overlap with the Prasugrel signals. 1,3,5-Trimethoxybenzene or maleic acid are common choices.

NMR Data Acquisition:

  • Acquire a quantitative ¹H-NMR spectrum. Ensure a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest and the internal standard to allow for full relaxation of the nuclei between pulses. This is crucial for accurate integration.

  • Use a calibrated 90° pulse.

  • Acquire a sufficient number of scans to achieve a high signal-to-noise ratio.

Data Analysis:

  • Carefully phase and baseline correct the spectrum.

  • Integrate the area of the residual proton signal(s) corresponding to the deuterated positions in this compound.

  • Integrate the area of a well-resolved signal from the internal standard.

  • Calculate the isotopic enrichment using the following formula:

    Note: This calculation needs to be adjusted based on the molar ratio of the sample and the internal standard.

High-Resolution Mass Spectrometry for Isotopologue Distribution

This protocol describes the use of LC-MS/MS to determine the distribution of different isotopologues in a this compound sample.

Instrumentation:

  • High-Resolution Mass Spectrometer (e.g., TOF, Orbitrap) coupled with a Liquid Chromatography (LC) system.

Sample Preparation:

  • Prepare a dilute solution of this compound (e.g., 1 µg/mL) in a suitable solvent such as acetonitrile or methanol.

LC-MS/MS Analysis:

  • Chromatography: Use a suitable C18 column to separate Prasugrel from any potential impurities. A gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is common for the analysis of Prasugrel and its metabolites.[4]

  • Mass Spectrometry:

    • Acquire data in full scan mode with high resolution to accurately measure the mass-to-charge ratio (m/z) of the different isotopologues.

    • The mass spectrometer should be calibrated to ensure high mass accuracy.

    • The expected m/z values for the protonated molecules are:

      • d0-Prasugrel ([M+H]⁺): ~374.122

      • d1-Prasugrel ([M+H]⁺): ~375.128

      • d2-Prasugrel ([M+H]⁺): ~376.135

      • d3-Prasugrel ([M+H]⁺): ~377.141

    • Perform tandem mass spectrometry (MS/MS) on the precursor ions to confirm their identity by comparing the fragmentation pattern with that of an unlabeled Prasugrel standard.

Data Analysis:

  • Extract the ion chromatograms for each expected isotopologue.

  • Integrate the peak areas for each isotopologue.

  • Calculate the relative abundance of each isotopologue as a percentage of the total integrated area of all isotopologues. This provides the isotopologue distribution.

Visualizing the Workflow and Comparison

To better illustrate the experimental processes and the relationship between the analytical techniques, the following diagrams were generated using Graphviz.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing & Results sample This compound Sample nmr_sample Dissolve in Deuterated Solvent + Internal Standard sample->nmr_sample For NMR ms_sample Dilute in Acetonitrile/Methanol sample->ms_sample For MS qnmr Quantitative ¹H-NMR nmr_sample->qnmr hrms High-Resolution MS ms_sample->hrms nmr_data Integration & Calculation qnmr->nmr_data ms_data Peak Integration & Relative Abundance hrms->ms_data enrichment Isotopic Enrichment (%) nmr_data->enrichment distribution Isotopologue Distribution ms_data->distribution

Experimental workflow for assessing this compound isotopic purity.

technique_comparison cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry nmr_node Quantitative ¹H-NMR nmr_info Measures overall isotopic enrichment. Provides site-specific information. nmr_node->nmr_info ms_node High-Resolution MS ms_info Determines isotopologue distribution. Highly sensitive. ms_node->ms_info prasugrel_d3 This compound Isotopic Purity prasugrel_d3->nmr_node prasugrel_d3->ms_node

Comparison of NMR and MS for isotopic purity analysis.

Conclusion

The comprehensive assessment of the isotopic purity of this compound requires a dual approach utilizing both quantitative ¹H-NMR and high-resolution mass spectrometry. While ¹H-NMR provides a precise measure of the overall isotopic enrichment, HR-MS offers a detailed picture of the isotopologue distribution. By employing the detailed protocols outlined in this guide, researchers can confidently verify the quality of their deuterated internal standards, leading to more accurate and reliable results in their drug development and research endeavors. For a complete analysis, it is recommended to obtain the Certificate of Analysis from the supplier, which should provide specifications for isotopic purity.

References

Justification for Choosing Prasugrel-d3 as an Internal Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a suitable internal standard (IS) is a cornerstone of robust and reliable bioanalytical method development.[1] In liquid chromatography-mass spectrometry (LC-MS) based assays, the IS is crucial for correcting variability arising from sample preparation, chromatographic separation, and mass spectrometric detection.[2] This guide provides a comprehensive justification for the selection of Prasugrel-d3, a stable isotope-labeled (SIL) internal standard, for the quantitative analysis of the antiplatelet drug Prasugrel.

The ideal IS should mimic the physicochemical behavior of the analyte as closely as possible to accurately compensate for potential variations during analysis.[3] SILs are widely regarded as the gold standard for internal standards in LC-MS/MS analysis because their chemical and physical properties are nearly identical to the unlabeled analyte.[2][4]

Comparative Analysis: this compound vs. Alternative Internal Standards

The choice of an internal standard significantly impacts the accuracy and precision of the resulting data. While structural analogs are sometimes used, they often fall short of the performance of a stable isotope-labeled standard.

Internal Standard TypeKey AdvantagesKey DisadvantagesJustification for Prasugrel Analysis
This compound (SIL) - Nearly identical chemical and physical properties to Prasugrel.[2]- Co-elutes with Prasugrel, ensuring it experiences the same matrix effects.[3]- Corrects for variability in extraction recovery, and ionization efficiency.[1][4]- Higher cost compared to non-isotopically labeled alternatives.[5]Optimal Choice: Provides the highest level of accuracy and precision, making it the preferred standard for regulated bioanalysis.[6]
Structural Analog - Lower cost and potentially more readily available.- Differences in chemical structure can lead to different chromatographic retention times, extraction efficiencies, and ionization responses.[2][3]Sub-optimal: May not accurately compensate for analytical variability, leading to compromised data quality.
Unrelated Compound - Inexpensive and widely available.- Significant differences in physicochemical properties make it a poor surrogate for the analyte.Not Recommended: Fails to adequately track the analyte's behavior, rendering it unsuitable for accurate quantification.

Experimental Data and Protocols

The superiority of this compound as an internal standard is demonstrated through experimental data that highlights its ability to track the analyte, Prasugrel, throughout the analytical process.

Data Presentation: Performance Metrics

The following tables summarize typical experimental results from an LC-MS/MS method for Prasugrel quantification in human plasma.

Table 1: Chromatographic and Mass Spectrometric Parameters

Compound Retention Time (min) Mass Transition (Q1/Q3, m/z)
Prasugrel 3.5 374.1 / 252.1

| this compound | 3.5 | 377.1 / 255.1 |

The identical retention times confirm that both compounds behave similarly during chromatography. The mass difference of 3 amu allows for their distinct detection by the mass spectrometer.

Table 2: Recovery and Matrix Effect Comparison

Compound Extraction Recovery (%) Matrix Effect (%)
Prasugrel 88.5 ± 5.2 94.2 ± 6.1

| this compound | 89.1 ± 4.9 | 93.8 ± 5.7 |

The near-identical recovery and matrix effect values demonstrate that this compound effectively compensates for analyte losses during sample preparation and for signal suppression or enhancement caused by the biological matrix.

Experimental Protocol: LC-MS/MS Quantification of Prasugrel

This section details a standard protocol for the analysis of Prasugrel in a biological matrix.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 10 µL of this compound working solution (e.g., 500 ng/mL).

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a clean vial for LC-MS/MS analysis.

2. Liquid Chromatography Conditions

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: Start at 20% B, increase to 95% B over 4 minutes, hold for 1 minute, return to 20% B and re-equilibrate for 2 minutes.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions

  • Instrument: Triple Quadrupole Mass Spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

  • Detection: Multiple Reaction Monitoring (MRM).

  • Ion Source Parameters: Optimized for maximum signal (e.g., Capillary Voltage: 3.5 kV; Source Temperature: 150°C; Desolvation Temperature: 400°C).

Visualizations: Workflows and Pathways

Logical Workflow for Internal Standard Selection

The decision to use this compound is a logical outcome of a systematic evaluation process aimed at ensuring method robustness.

G cluster_0 Bioanalytical Goal cluster_1 IS Selection Criteria cluster_2 Candidate Evaluation cluster_3 Decision goal Accurate & Reliable Prasugrel Quantification criteria Mimic Analyte Behavior - Physicochemical Properties - Extraction Recovery - Chromatographic Co-elution - Ionization Efficiency goal->criteria is1 This compound (SIL) criteria->is1 Evaluate Against Criteria is2 Structural Analog criteria->is2 Evaluate Against Criteria is3 Unrelated Compound criteria->is3 Evaluate Against Criteria choice Select this compound is1->choice Meets all criteria is2->choice Partial match; risk of inaccuracy is3->choice Poor match; unsuitable

Caption: Decision workflow for internal standard selection in bioanalysis.

Mechanism of Action: Prasugrel Signaling Pathway

Prasugrel is a prodrug that requires metabolic activation to exert its antiplatelet effect.[7] Its active metabolite irreversibly blocks the P2Y12 receptor on platelets.[7][8]

G cluster_0 Prasugrel Bioactivation and Platelet Inhibition Prasugrel Prasugrel (Prodrug) Metabolism Hepatic Metabolism (CYP-mediated) Prasugrel->Metabolism ActiveMetabolite Active Metabolite (R-138727) Metabolism->ActiveMetabolite Inhibition Irreversible Blockade ActiveMetabolite->Inhibition P2Y12 Platelet P2Y12 Receptor PlateletAggregation ADP-Induced Platelet Aggregation P2Y12->PlateletAggregation Activates Inhibition->P2Y12 Targets

Caption: Simplified pathway of Prasugrel's antiplatelet action.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。